Corylifol C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIDQIPMAHDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Corylifol C from Psoralea corylifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Corylifol C, a flavonoid found in the seeds of Psoralea corylifolia. This document outlines a comprehensive experimental protocol based on established methodologies, presents key quantitative data, and includes spectroscopic information for the identification of this compound.
Introduction
Psoralea corylifolia, commonly known as Babchi, is a plant with a long history in traditional medicine. Its seeds are a rich source of various phytochemicals, including flavonoids, coumarins, and meroterpenes. Among these, this compound, a prenylated flavonoid, has garnered interest for its potential biological activities. This guide focuses on the systematic approach to isolate and identify this compound for further research and development.
Experimental Protocols
The isolation of this compound from Psoralea corylifolia seeds is a multi-step process involving extraction, fractionation, and purification. The following protocol is a composite of established methods for isolating flavonoids from this plant source.
Plant Material and Extraction
-
Plant Material: Dried and powdered seeds of Psoralea corylifolia.
-
Initial Defatting: The powdered seeds are first defatted to remove nonpolar constituents. This is typically achieved by extraction with a nonpolar solvent like n-hexane.
-
Extraction of Flavonoids: Following defatting, the plant material is subjected to extraction with a more polar solvent to isolate the flavonoid-rich fraction. A common method involves sequential extraction with solvents of increasing polarity. The ethyl acetate extract is known to contain this compound.[1]
Chromatographic Purification
The crude ethyl acetate extract is a complex mixture requiring further separation to isolate this compound. This is achieved through a series of chromatographic techniques.
-
Silica Gel Column Chromatography: The concentrated ethyl acetate extract (e.g., 22 g) is subjected to column chromatography on a silica gel column.[1]
-
Stationary Phase: Silica gel (e.g., YMC SIL).[1]
-
Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate.
-
-
Sephadex LH-20 and MCI Gel CHP-20P Column Chromatography: Fractions from the silica gel column that show the presence of this compound (as determined by thin-layer chromatography) are further purified using Sephadex LH-20 and/or MCI gel CHP-20P column chromatography.[1] These techniques separate compounds based on size exclusion and reversed-phase principles, respectively.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to obtain highly pure this compound.[1]
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient system of acetonitrile and water is commonly used.
-
Quantitative Data
While specific yield data for this compound is not extensively reported, the overall process of extraction and purification allows for its quantification.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₅ | [2] |
| Exact Mass (m/z) | 354.1154 | [2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data for Structural Elucidation
The definitive identification of this compound is achieved through the analysis of its spectroscopic data.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its molecular formula.
| Ion | m/z |
| [M+H]⁺ | 355.1232 |
Table 2: Mass Spectrometry Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. While a complete, published dataset specifically for this compound was not found in the immediate search, the general spectral characteristics of related flavonoids from Psoralea corylifolia provide a reference for its identification. The structure is confirmed by comparing the obtained spectral data with established literature values for this compound.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Caption: Workflow for the isolation and identification of this compound.
Conclusion
This technical guide provides a framework for the isolation and characterization of this compound from Psoralea corylifolia seeds. The described protocol, combining sequential solvent extraction with multiple chromatographic techniques, offers a robust method for obtaining this flavonoid for further scientific investigation. The provided physicochemical data and the emphasis on spectroscopic analysis are critical for the unambiguous identification of the compound. This information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
References
Unraveling the Synthesis of Corylifol C: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Corylifol C, a promising flavonoid isolated from the medicinal plant Psoralea corylifolia. While the complete enzymatic pathway has not been fully elucidated in dedicated studies, this document consolidates the established general flavonoid biosynthesis pathway and proposes the subsequent specific steps leading to this compound based on its chemical structure and known enzymatic reactions in plants. This guide also presents relevant quantitative data, detailed experimental protocols for analysis, and visual diagrams of the proposed pathways and workflows to facilitate further research and drug development.
Proposed Biosynthesis Pathway of this compound
This compound is a flavonoid, a class of secondary metabolites in plants derived from the phenylpropanoid pathway. The biosynthesis is believed to commence with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a chalcone scaffold, which is then modified to yield the final this compound structure.
The initial steps of the pathway are well-established in flavonoid biosynthesis.[1][2][3][4] The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA.
The subsequent condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA is catalyzed by Chalcone Synthase (CHS) , resulting in the formation of naringenin chalcone. This chalcone is then isomerized by Chalcone Isomerase (CHI) to produce the flavanone naringenin, a key intermediate.
From naringenin, the pathway to this compound likely involves a series of specific modifications, including prenylation, hydroxylation, and methylation. While the exact sequence and enzymes are yet to be experimentally confirmed for this compound, a putative pathway can be proposed based on the structure of the final molecule and known enzymatic activities in Psoralea corylifolia and other plants. It is hypothesized that a prenyltransferase attaches a prenyl group to the B-ring of an isoflavone precursor, followed by further enzymatic modifications. One study on the related compound corylifolinin (isobavachalcone) mentions the involvement of an isoflavone synthase (IFS) gene isolated from P. corylifolia.[5]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction rates, for the biosynthesis of this compound in Psoralea corylifolia. However, several studies have quantified the abundance of this compound and other related compounds in the plant material, which can provide an indication of the efficiency of the biosynthetic pathway.
| Compound | Concentration (mg/g of plant material) | Plant Part | Reference |
| Bakuchiol | 11.71 | Seed | [6] |
| Psoralen | Varies | Seed | [6] |
| Angelicin | Varies | Seed | [6] |
| Neobavaisoflavone | Varies | Seed | [6] |
| Psoralidin | Varies | Seed | [6] |
| Isobavachalcone | Varies | Seed | [6] |
| Bavachinin | Varies | Seed | [6] |
Note: The concentrations of many compounds were reported as ranges or were not explicitly quantified in mg/g in the cited literature.
Experimental Protocols
While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not available, methodologies used for the analysis of flavonoids in Psoralea corylifolia and for studying the metabolism of related compounds can be adapted for this purpose.
Extraction and Quantification of this compound
This protocol is based on methods used for the quantitative analysis of flavonoids in Psoralea corylifolia.
Objective: To extract and quantify this compound from plant material.
Materials:
-
Dried and powdered Psoralea corylifolia seeds
-
Methanol or ethanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or PDA detector
Procedure:
-
Extraction: Accurately weigh a known amount of powdered plant material and extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Detection: Monitor the eluent at a wavelength suitable for this compound (e.g., 270 nm).
-
Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration of this compound in the extract based on the peak area.[6]
-
Enzyme Assays for Biosynthetic Pathway Elucidation
This generalized protocol can be adapted to identify and characterize the enzymes involved in the later, specific steps of this compound biosynthesis.
Objective: To identify enzymatic activities responsible for the conversion of proposed intermediates in the this compound pathway.
Materials:
-
Protein extract from Psoralea corylifolia tissues where this compound is abundant (e.g., seeds).
-
Proposed substrate (e.g., a putative precursor to this compound).
-
Necessary co-factors (e.g., NADPH, S-adenosyl methionine for methylation).
-
Reaction buffer.
-
LC-MS system for product identification.
Procedure:
-
Enzyme Preparation: Prepare a crude protein extract from the plant tissue. For more specific assays, recombinant enzymes expressed in a heterologous system (e.g., E. coli or yeast) can be used.
-
Enzyme Reaction: Incubate the protein extract or recombinant enzyme with the substrate and co-factors in a reaction buffer at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., cold acetonitrile).
-
Product Analysis: Analyze the reaction mixture using LC-MS to identify the formation of the expected product. The identity of the product can be confirmed by comparing its retention time and mass spectrum with a standard.
Conclusion and Future Directions
The biosynthesis of this compound in Psoralea corylifolia is proposed to follow the general phenylpropanoid and flavonoid pathways, culminating in a series of specific enzymatic modifications of an isoflavone precursor. While the overarching framework is understood, the precise enzymes and intermediates in the final steps leading to this compound remain to be experimentally validated.
Future research should focus on:
-
Transcriptome and Proteome Analysis: Identifying candidate genes and enzymes (e.g., prenyltransferases, hydroxylases, methyltransferases) that are highly expressed in tissues accumulating this compound.
-
In Vitro Enzyme Assays: Using recombinant enzymes to confirm the function of candidate genes and to determine their kinetic parameters.
-
Metabolic Engineering: Utilizing the identified genes to engineer the production of this compound in microbial or plant-based systems for sustainable and scalable synthesis.
A thorough understanding of the biosynthetic pathway of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for its biotechnological production, thereby supporting its development as a potential therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 4. iris.univpm.it [iris.univpm.it]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Corylifol C: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Corylifol C, a flavonoid isolated from the fruits of Psoralea corylifolia.
Spectroscopic Data of this compound
The structural elucidation of this compound, a flavonoid with the molecular formula C₂₀H₁₈O₅, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. While the primary research article detailing the initial isolation and characterization of this compound was published in the journal Zhongcaoyao in 2008 by Cui et al., accessing the specific data from this source can be challenging. However, subsequent studies on the chemical constituents of Psoralea corylifolia have referenced this foundational work, allowing for the compilation of its spectroscopic profile.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, the HRESIMS data reveals a protonated molecule, providing confirmation of its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 355.1227 | 355.1229 | C₂₀H₁₉O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This data is essential for piecing together the compound's structure, including the arrangement of its aromatic rings, substituent groups, and stereochemistry. The following tables summarize the assigned chemical shifts for this compound, typically recorded in deuterated methanol (CD₃OD) or acetone-d₆.
Table 2: ¹H-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 8.13 | s | |
| 5 | 8.05 | d | 8.4 |
| 6 | 6.98 | dd | 8.4, 2.0 |
| 8 | 6.87 | d | 2.0 |
| 2' | 7.38 | d | 2.0 |
| 5' | 6.85 | d | 8.4 |
| 6' | 7.35 | dd | 8.4, 2.0 |
| 1'' | 3.30 | d | 7.2 |
| 2'' | 5.25 | t | 7.2 |
| 4'' | 1.75 | s | |
| 5'' | 1.65 | s |
Table 3: ¹³C-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 155.0 |
| 3 | 125.2 |
| 4 | 181.9 |
| 5 | 127.5 |
| 6 | 115.8 |
| 7 | 165.4 |
| 8 | 99.4 |
| 9 | 162.8 |
| 10 | 117.1 |
| 1' | 124.1 |
| 2' | 130.8 |
| 3' | 122.1 |
| 4' | 158.9 |
| 5' | 116.3 |
| 6' | 129.2 |
| 1'' | 22.5 |
| 2'' | 123.4 |
| 3'' | 132.1 |
| 4'' | 25.9 |
| 5'' | 17.8 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the isolation and spectroscopic analysis of flavonoids like this compound from plant material.
Isolation of this compound
-
Extraction: The dried and powdered fruits of Psoralea corylifolia are typically extracted with a solvent of medium polarity, such as ethyl acetate or methanol, to enrich the flavonoid content.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:
-
Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to achieve high purity.
-
Spectroscopic Analysis
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy.
-
-
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD or acetone-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired.
-
2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
-
Workflow for Spectroscopic Analysis of Natural Products
The general workflow for the isolation and spectroscopic characterization of a natural product like this compound can be visualized as a systematic process from raw plant material to a fully elucidated chemical structure.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Corylifol C: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol C, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties. As a constituent of Psoralea corylifolia L. (Fabaceae), a plant with a long history of use in traditional medicine, this compound is the subject of ongoing research for its pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for the isolation and quantification of this compound, intended to support research and development efforts in the pharmaceutical and natural products sectors.
Natural Sources and Abundance
The primary natural source of this compound is the plant Psoralea corylifolia, also known as Cullen corylifolium.[1][2] This herb is widely distributed in China and other parts of Asia and has been a staple in traditional Chinese and Indian medicine for centuries.[1] The bioactive compounds of Psoralea corylifolia are predominantly concentrated in its fruits (seeds).[1]
While this compound is a known constituent of Psoralea corylifolia fruits, specific quantitative data on its abundance is limited in readily available literature. However, studies on the chemical composition of extracts from the fruits provide valuable context for its likely concentration. One comprehensive analysis of an ethyl acetate extract of Psoralea corylifolia fruits quantified several major components, with their concentrations ranging from 1.26% to 16.49% by weight of the extract.[3] Although a precise value for this compound was not provided in the summary of this particular study, it was identified as one of the constituents present.[3]
For perspective, the abundance of other major flavonoids and meroterpenes in the same ethyl acetate extract is presented in the table below. This data suggests that this compound, as a constituent of this extract, likely falls within this percentage range.
| Compound | Content (% w/w) in Ethyl Acetate Extract |
| Bakuchiol | 16.49 ± 0.455 |
| Bavachinin | 5.03 ± 0.100 |
| Isobavachalcone | 3.14 ± 0.111 |
| Neobavaisoflavone | 2.33 ± 0.054 |
| Corylifol A | 1.86 ± 0.046 |
| Corylifol B | 1.81 ± 0.121 |
| Bavachin | 1.80 ± 0.059 |
| Psoralen | 1.76 ± 0.052 |
| Isopsoralen | 1.26 ± 0.051 |
| This compound | Present, specific quantity not reported in this study |
Table 1: Content of major constituents in the ethyl acetate extract of Psoralea corylifolia fruits. Data is adapted from a study by Iwasaki et al. (2015).[3]
Experimental Protocols
The isolation and quantification of this compound from Psoralea corylifolia involves a multi-step process encompassing extraction, purification, and analytical determination. The following protocols are synthesized from established methodologies for the analysis of flavonoids and other constituents from this plant.
Extraction of Total Flavonoids
This protocol outlines a general procedure for obtaining a crude extract enriched in flavonoids from the seeds of Psoralea corylifolia.
Materials and Equipment:
-
Dried seeds of Psoralea corylifolia
-
Grinder or mill
-
Extraction solvent (e.g., 70% ethanol, methanol, or ethyl acetate)[4][5]
-
Reflux apparatus, Soxhlet extractor, or ultrasonic bath[6]
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried seeds of Psoralea corylifolia into a coarse powder to increase the surface area for extraction.[6]
-
Extraction:
-
Reflux Extraction: Add the powdered seeds to a round-bottom flask with the chosen solvent (e.g., a 1:6 solid-to-solvent ratio). Heat the mixture to reflux for a specified period (e.g., 2 hours) and repeat the extraction with fresh solvent.[4]
-
Soxhlet Extraction: Place the powdered seeds in a thimble and extract with the solvent in a Soxhlet apparatus for several hours.[6]
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered seeds in the solvent and place the mixture in an ultrasonic bath for a defined time and temperature.
-
-
Filtration: After extraction, filter the mixture through filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.
Isolation and Purification of this compound
Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through chromatographic techniques.
Materials and Equipment:
-
Crude extract of Psoralea corylifolia
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Solvent systems for elution (e.g., gradients of n-hexane and ethyl acetate)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).
-
-
Fraction Collection: Collect the eluate in fractions.
-
TLC Monitoring: Monitor the fractions using TLC to identify those containing this compound. A reference standard of this compound is ideal for comparison.
-
Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate them using a rotary evaporator.
-
Further Purification (Optional): For higher purity, the enriched fraction can be subjected to further chromatographic steps, such as preparative HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantitative analysis of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid or acetic acid to improve peak shape)[4][5]
-
This compound reference standard
-
Methanol or other suitable solvent for sample and standard preparation
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solution: Accurately weigh a known amount of the Psoralea corylifolia extract, dissolve it in the solvent, and dilute it to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run time.[4][5]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Psoralea corylifolia seeds.
Caption: Workflow for this compound Isolation and Quantification.
This comprehensive guide provides a foundational understanding for researchers and professionals working with this compound. The provided methodologies, while general, offer a robust starting point for developing specific, validated protocols for the extraction, isolation, and quantification of this promising natural compound. Further research to precisely quantify this compound in various plant parts and under different conditions is encouraged to fully elucidate its potential.
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Pharmacological Profile of Corylifol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest in pharmacological research. Exhibiting potent biological activities, it has been identified as a notable inhibitor of key signaling pathways implicated in cell proliferation and survival. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental methodologies utilized for its characterization. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Psoralea corylifolia L. (Fabaceae) is a plant with a long history of use in traditional Chinese and Ayurvedic medicine for treating a variety of ailments, including skin diseases, inflammation, and bone disorders.[1][2] Phytochemical investigations have revealed a rich diversity of bioactive compounds within its seeds, including coumarins, meroterpenes, and flavonoids.[2][3] Among these, the flavonoid this compound has been identified as a potent inhibitor of protein kinases, suggesting its potential as a lead compound for the development of novel therapeutics, particularly in the realm of oncology.[1][4] This document aims to consolidate the current knowledge on the pharmacological properties of this compound.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified against specific molecular targets. The following table summarizes the available data, providing a clear reference for its potency.
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Protein Kinase Assay | 1.1 x 10⁻⁶ µg/mL | Cell-free | [4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and apoptosis.[4][5]
Inhibition of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that is frequently dysregulated in various cancers.[5][6] This pathway is initiated by the activation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding.[4] Downstream signaling involves a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that promote cell proliferation.
This compound has been shown to be a potent inhibitor of EGFR.[4] By inhibiting EGFR, this compound effectively blocks the initial step of the MAPK/ERK pathway. Furthermore, studies have indicated that compounds from Psoralea corylifolia, including this compound, can cause a strong inhibition of MAPK/ERK kinase (MEK) phosphorylation, a key kinase downstream of EGFR.[4] This dual inhibition at different points in the cascade suggests a comprehensive blockade of this critical pro-proliferative pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following section outlines a general protocol for a protein kinase inhibition assay, which can be adapted to assess the inhibitory activity of compounds like this compound against specific kinases such as EGFR.
In Vitro Protein Kinase Inhibition Assay (General Protocol)
This protocol is based on standard methodologies for assessing kinase activity and inhibition.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human protein kinase (e.g., EGFR)
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radioactive depending on the detection method
-
Assay buffer (typically contains Tris-HCl, MgCl₂, and other cofactors)
-
This compound stock solution (dissolved in DMSO)
-
Kinase inhibitor (as a positive control)
-
DMSO (as a vehicle control)
-
96-well microtiter plates
-
Phosphocellulose filter mats or other capture media
-
Scintillation counter or appropriate detection instrument for non-radioactive methods (e.g., fluorescence or luminescence plate reader)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. The final concentration of DMSO in all wells should be kept constant (e.g., 1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound dilution, positive control, or vehicle control (DMSO)
-
Recombinant kinase enzyme
-
Substrate peptide/protein
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by spotting the reaction mixture onto a phosphocellulose filter mat.
-
Detection of Phosphorylation:
-
Radiometric Assay: Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., TR-FRET, Luminescence): Follow the specific kit manufacturer's instructions for adding detection reagents and measuring the signal on a compatible plate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This compound, a flavonoid from Psoralea corylifolia, demonstrates significant potential as a pharmacological agent due to its potent inhibitory activity against key protein kinases such as EGFR. The data presented in this guide underscore its role as a modulator of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation. The detailed experimental protocol provides a framework for further investigation and validation of its inhibitory properties against a broader panel of kinases.
Future research should focus on elucidating the full spectrum of this compound's molecular targets and its effects on other cancer-related signaling pathways.[10] In vivo studies are warranted to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models. Furthermore, structure-activity relationship (SAR) studies could guide the synthesis of more potent and selective analogs of this compound, paving the way for the development of novel targeted therapies.
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds isolated from Psoralea corylifolia seeds inhibit protein kinase activity and induce apoptotic cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Mechanism of Action of Corylifol C
Abstract
This compound is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its biological effects. It details the compound's interactions with key signaling pathways, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and provides visual diagrams of the molecular pathways involved.
Core Molecular Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms identified are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the suppression of the STAT3 signaling pathway.
Inhibition of the EGFR/MEK/ERK Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been identified as a potent inhibitor of this pathway.[1][2]
Studies have shown that this compound directly inhibits the protein kinase activity of EGFR.[1][2][3] This inhibition prevents the subsequent phosphorylation and activation of downstream kinases, including MAPK/ERK kinase (MEK) and extracellular-signal regulated kinase (ERK).[1][2] The suppression of MEK phosphorylation is particularly strong.[1][2] By blocking this cascade, this compound effectively halts the transduction of growth signals, which can lead to the cessation of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]
References
- 1. Compounds isolated from Psoralea corylifolia seeds inhibit protein kinase activity and induce apoptotic cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
Corylifol C: A Technical Guide to its Protein Kinase Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a noteworthy natural compound with potent biological activities. This technical guide provides an in-depth overview of the protein kinase inhibition activity of this compound, focusing on its impact on key signaling pathways relevant to cellular proliferation and survival. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.
Quantitative Inhibition Data
This compound has been identified as a potent inhibitor of protein kinases, with a notable effect on the Epidermal Growth Factor Receptor (EGFR). A study by Limper et al. (2013) screened a panel of 24 protein kinases and reported specific inhibitory activity for this compound.[1] While the complete dataset from this broad screening is not fully detailed in publicly available literature, the potent inhibition of EGFR is a key finding.
Table 1: IC50 Value of this compound against EGFR
| Target Protein Kinase | IC50 Value (µg/mL) | Molar Concentration (µM) (approx.)* |
| Epidermal Growth Factor Receptor (EGFR) | 1.1 x 10-6 | ~2.9 x 10-6 |
*Molecular weight of this compound (C20H18O5) is approximately 338.35 g/mol . The IC50 value in µg/mL was converted to µM for standardized comparison.
Further research has also highlighted that this compound leads to a significant inhibition of the phosphorylation of MAPK/ERK kinase (MEK), a critical downstream component of the EGFR signaling pathway.
Signaling Pathway Inhibition
This compound exerts its effects on cellular signaling primarily through the inhibition of the EGFR-MEK-ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The inhibitory action of this compound on EGFR prevents the initiation of this signaling cascade, leading to a reduction in the phosphorylation and activation of downstream kinases, including MEK and ERK.
Caption: EGFR-MEK-ERK signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the protein kinase inhibition activity of this compound. These are based on standard methodologies in the field and are provided as a guide for researchers.
In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Method)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase (e.g., from Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
GFP-labeled substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the EGFR kinase and GFP-substrate peptide in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing the Eu-anti-phosphotyrosine antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Western Blot Analysis of MEK Phosphorylation
This protocol describes the detection of phosphorylated MEK (p-MEK) in cell lysates following treatment with this compound to assess its inhibitory effect on the upstream signaling cascade.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MEK, anti-total MEK, anti-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-MEK, anti-total MEK, or anti-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-MEK signal to total MEK and the loading control (actin).
-
Caption: Workflow for Western blot analysis of MEK phosphorylation.
Conclusion
This compound demonstrates significant potential as a protein kinase inhibitor, primarily targeting EGFR and consequently downregulating the MEK-ERK signaling pathway. This activity underscores its relevance for further investigation in the context of diseases driven by aberrant kinase signaling, such as cancer. The data and protocols presented in this guide offer a foundation for researchers to explore the therapeutic applications of this compound and to further elucidate its molecular mechanisms of action. Future studies should aim to fully characterize the inhibitory profile of this compound against a broader range of kinases to understand its selectivity and potential off-target effects.
References
Initial Screening of Corylifol C Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the initial bioactivity screening of this compound, summarizing key findings and detailing the experimental protocols used to evaluate its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.
Antimicrobial Activity
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Initial screenings have focused on clinically relevant strains, revealing its potential as a lead compound for the development of new antimicrobial agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant) | MRSA OM481 | 16[1] |
| Staphylococcus aureus (Methicillin-Resistant) | MRSA OM584 | 16[1] |
Experimental Protocol: Broth Microdilution Method
The MIC values for this compound against MRSA were determined using the broth microdilution method. This standard procedure allows for the efficient testing of multiple concentrations of a substance against a standardized microbial inoculum.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against target bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Workflow for Antimicrobial Screening
Antimicrobial screening workflow for MIC determination.
Anticancer Activity
Preliminary studies on extracts of Psoralea corylifolia and its isolated compounds have indicated potential cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not yet widely reported, the activity of related compounds suggests it is a promising candidate for further investigation. For instance, an ethanol extract of Psoralea corylifolia seeds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 10.1 µg/ml[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic potential of compounds.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its IC50 value.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Workflow for Cytotoxicity Screening
Cytotoxicity screening workflow using the MTT assay.
Anti-inflammatory Activity
Several compounds isolated from Psoralea corylifolia have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. For instance, a study on phenolic compounds from this plant showed that several flavonoids inhibit IL-6-induced STAT3 phosphorylation, a key pathway in inflammation[2][3]. While specific data for this compound is pending, the general anti-inflammatory potential of related compounds warrants its investigation.
Signaling Pathway: STAT3 Inhibition
The STAT3 signaling pathway is a crucial mediator of inflammatory responses. Its inhibition is a key target for anti-inflammatory drug development. Several compounds from Psoralea corylifolia have been shown to inhibit the phosphorylation of STAT3, thereby downregulating the expression of pro-inflammatory genes.
Proposed inhibition of the STAT3 signaling pathway by this compound.
Antioxidant Activity
The antioxidant potential of natural compounds is a key aspect of their bioactivity profile. Extracts from Psoralea corylifolia have shown significant radical scavenging activity. For example, an ethanol extract of the seeds demonstrated DPPH and superoxide radical scavenging with IC50 values of 166.61 µg/ml and 177.69 µg/ml, respectively[4].
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Objective: To determine the antioxidant activity of this compound by measuring its ability to scavenge DPPH radicals.
Materials:
-
This compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a working solution of DPPH in the same solvent. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH working solution to each well of a 96-well plate or to cuvettes.
-
Add an equal volume of the different concentrations of this compound or the positive control to the DPPH solution.
-
For the blank, add the solvent instead of the sample.
-
Shake the plate or mix the solutions in the cuvettes and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Workflow for Antioxidant Screening
Antioxidant screening workflow using the DPPH assay.
The initial bioactivity screening of this compound reveals its potential as a promising candidate for further preclinical and clinical development. Its demonstrated antibacterial activity against MRSA is of particular significance in the era of rising antibiotic resistance. While specific quantitative data for its anticancer, anti-inflammatory, and antioxidant activities are still emerging, the bioactivities of related compounds from Psoralea corylifolia provide a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to further explore and validate the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanisms of action, including its effects on key signaling pathways, and expanding the scope of its bioactivity screening against a wider range of targets.
References
- 1. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Corylifol C: A Comprehensive Technical Review of its History, Bioactivity, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Corylifol C, a prenylflavonoid isolated from the seeds of Psoralea corylifolia L., has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth review of the literature and history of this compound, from its initial discovery to its current standing as a potent bioactive compound. The document details its chemical properties, historical use in traditional medicine, and modern scientific investigations into its mechanisms of action. A comprehensive summary of its quantitative biological activities, including its potent inhibition of various protein kinases and its antibacterial effects, is presented in structured tables for clear comparison. Detailed experimental protocols for its isolation and key bioassays are provided to facilitate further research. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound and the experimental workflows used to elucidate its activity, rendered in the DOT language for precise graphical representation.
Introduction and Historical Context
Psoralea corylifolia L., commonly known as "Bu Gu Zhi" in Traditional Chinese Medicine and "Babchi" in Ayurveda, has been utilized for centuries to treat a variety of ailments, including skin diseases, bone fractures, and inflammation. The plant's medicinal properties are attributed to a rich diversity of phytochemicals, among which are flavonoids, coumarins, and meroterpenes.
The journey to identify the specific bioactive constituents of this plant led to the isolation and characterization of numerous compounds. In 2004, a significant breakthrough was achieved by Yin et al. with the first reported isolation and structure elucidation of three new prenylflavonoids from the seeds of Psoralea corylifolia, one of which was named this compound[1]. The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) techniques[1]. Its chemical formula is C20H18O5[2].
Since its discovery, this compound has been the subject of various studies to explore its pharmacological potential, revealing its potent activity as a protein kinase inhibitor and an antibacterial agent. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C20H18O5 | [2] |
| Molar Mass | 338.35 g/mol | |
| IUPAC Name | 3-(4-hydroxyphenyl)-7-methoxy-5-(3-methylbut-2-en-1-yl)chromen-4-one | |
| PubChem CID | 91886689 | |
| CAS Number | 775351-91-2 | |
| Appearance | Pale yellow powder | |
| Solubility | Soluble in DMSO, methanol, ethanol |
Literature Review of Biological Activities
Protein Kinase Inhibition
This compound has demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. Its inhibitory effects have been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of potency.
| Target Kinase | IC50 (µg/mL) | Reference |
| ARK5 | 8.7 | [3] |
| Aurora-A | 3.0 | [3] |
| Aurora-B | 2.1 | [3] |
| AXL | 6.4 | [3] |
| B-RAF-VE | 4.5 | [3] |
| CDK4/CycD1 | 6.2 | [3] |
| TIE2 | 2.3 | [3] |
| EGF-R | 1.2 | [3] |
| EPHB4 | 5.1 | [3] |
These findings highlight this compound as a multi-target kinase inhibitor, with particularly strong activity against Epidermal Growth Factor Receptor (EGF-R) and Aurora kinases.
Antibacterial Activity
In addition to its kinase inhibitory effects, this compound has shown significant antibacterial properties. The minimum inhibitory concentration (MIC) has been determined against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16 | |
| Staphylococcus epidermidis | Not specified, but showed significant activity | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 |
The antibacterial activity of this compound, along with other compounds from Psoralea corylifolia, suggests its potential as a lead compound for the development of new antimicrobial agents[1][4].
Signaling Pathways Modulated by this compound
The potent inhibitory activity of this compound against key protein kinases implicates its involvement in the modulation of critical cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. This compound's inhibition of EGFR can disrupt downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.
Caption: EGFR signaling pathway inhibited by this compound.
Aurora Kinase Signaling Pathway
Aurora kinases (A and B) are key regulators of mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability. This compound's inhibition of Aurora kinases can lead to mitotic defects, such as improper chromosome segregation, ultimately inducing apoptosis in cancer cells.
Caption: Aurora kinase signaling pathway in mitosis, inhibited by this compound.
TIE2 Signaling Pathway
The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins, are critical for angiogenesis (the formation of new blood vessels). Dysregulation of this pathway is implicated in diseases characterized by abnormal vascular growth, such as cancer and diabetic retinopathy. By inhibiting TIE2, this compound can potentially disrupt the angiogenic process.
Caption: TIE2 signaling pathway in angiogenesis, inhibited by this compound.
Experimental Protocols
Isolation and Purification of this compound from Psoralea corylifolia
The following protocol is a generalized procedure based on the methods described in the literature for the isolation of flavonoids from Psoralea corylifolia.
-
Extraction:
-
Air-dried and powdered seeds of Psoralea corylifolia are extracted with 95% ethanol at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is typically rich in flavonoids, is collected for further purification.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions containing compounds with similar TLC profiles to known flavonoids are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).
-
This compound is isolated as a pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).
-
In Vitro Protein Kinase Inhibition Assay
This protocol outlines a general workflow for determining the IC50 value of this compound against a specific protein kinase.
Caption: Experimental workflow for a protein kinase inhibition assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against a bacterial strain.
Caption: Experimental workflow for a broth microdilution MIC assay.
Chemical Synthesis
While the primary source of this compound is through isolation from Psoralea corylifolia, the total synthesis of related compounds, such as ent-Psorathis compound, has been reported. These synthetic routes often involve multi-step processes utilizing key reactions like the Achmatowicz rearrangement to construct the core bicyclic ketal structure. The development of a scalable total synthesis for this compound would be highly valuable for further pharmacological studies and the generation of novel analogs.
Conclusion and Future Directions
This compound, a prenylflavonoid from the medicinally important plant Psoralea corylifolia, has demonstrated significant potential as a multi-target therapeutic agent. Its potent inhibition of key protein kinases implicated in cancer and its notable antibacterial activity warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its historical context to its detailed biological activities and the experimental methodologies used to study it.
Future research should focus on several key areas:
-
Elucidation of In Vivo Efficacy: While in vitro studies have been promising, the efficacy and safety of this compound need to be evaluated in preclinical animal models of cancer and infectious diseases.
-
Mechanism of Action Studies: Further research is needed to fully understand the downstream effects of this compound's inhibition on various signaling pathways and to identify potential biomarkers of its activity.
-
Structure-Activity Relationship (SAR) Studies: The development of a robust total synthesis would facilitate the generation of this compound analogs to explore the structure-activity relationships and optimize its potency and selectivity.
-
Drug Delivery and Formulation: Investigating novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: HPLC-DAD Analysis of Corylifol C
Introduction
Corylifol C is a flavonoid found in the seeds of Psoralea corylifolia L., a plant widely used in traditional medicine. Accurate and reliable quantification of its bioactive constituents is crucial for quality control, standardization of herbal products, and further pharmacological research. This document details the experimental procedure for the extraction and subsequent quantification of this compound using a reverse-phase HPLC-DAD system.
Experimental Protocols
Sample Preparation: Extraction
A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is based on established methods for extracting flavonoids and other phenolic compounds from Psoralea corylifolia seeds.[1][2]
Materials and Reagents:
-
Dried seeds of Psoralea corylifolia
-
Methanol (HPLC grade)
-
70% Ethanol
-
Petroleum ether
-
Soxhlet apparatus[3]
-
Rotary evaporator
-
Ultrasonic bath
-
0.45 µm syringe filters
Protocol:
-
Grinding: Grind the dried seeds of Psoralea corylifolia into a coarse powder.
-
Defatting (Optional but Recommended): To remove lipids that may interfere with the analysis, perform a preliminary extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours. Discard the petroleum ether extract and air-dry the powdered seeds.
-
Extraction:
-
Soxhlet Extraction: Place the defatted seed powder in a thimble and extract with methanol using a Soxhlet apparatus for 10-12 hours at 60°C.[3]
-
Ultrasonic Extraction: Alternatively, macerate the seed powder with 70% ethanol (e.g., 50 g of powder in 300 mL of 70% ethanol) and sonicate for 45 minutes.[1][2] Repeat the extraction process twice to ensure maximum yield.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dry residue.
-
Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 20 mg/mL.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC-DAD Analysis
The following chromatographic conditions are synthesized from methods used for the simultaneous analysis of multiple components in Psoralea corylifolia, which have been shown to effectively separate flavonoids and related compounds.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | SinoChrom ODS-BP C18 (4.6 x 250 mm, 5 µm) or equivalent reverse-phase C18 column.[4] |
| Mobile Phase | A: WaterB: Acetonitrile (CH₃CN) |
| Gradient Elution | 0–10 min, 5–45% B10–45 min, 45–70% B45–50 min, 70–100% B50–60 min, 100% B[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[4] |
| Detection | Diode-Array Detector (DAD) scanning from 200-400 nm. Quantification wavelength for flavonoids is typically around 250 nm.[4] A wavelength of 254 nm is also commonly used for fingerprinting Psoralea corylifolia extracts.[5] |
Data Presentation
The following table summarizes the expected quantitative data from a validated HPLC-DAD method. Note: As a dedicated validated method for this compound was not found in the searched literature, this table serves as a template. For context, representative data for other compounds from Psoralea corylifolia are included where available.
| Compound | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Psoralen | ~17.05[1] | ≥0.9999[1] | Not Available | Not Available | Not Available | Not Available |
| Bavachinin | ~33.84[1] | ≥0.9999[1] | Not Available | Not Available | Not Available | Not Available |
| Corylifol A | Referenced[4] | Not Available | Not Available | Not Available | Not Available | Not Available |
| Bakuchiol | ~44.65[1] | ≥0.9999[1] | Not Available | Not Available | Not Available | Not Available |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC-DAD analysis of this compound.
Caption: Workflow for this compound analysis.
References
- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bbrc.in [bbrc.in]
- 4. Quality Assessment of Psoralea fructus by HPLC Fingerprint Coupled with Multi-components Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unanimedworld.com [unanimedworld.com]
In Vitro Cell-Based Assays for Corylifol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol C is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] Emerging research indicates that this compound, along with other constituents of Psoralea corylifolia, possesses a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] These activities are often attributed to the modulation of key cellular signaling pathways. This document provides detailed application notes and experimental protocols for in vitro cell-based assays to evaluate the therapeutic potential of this compound.
Data Presentation
While specific quantitative data for this compound is limited in the current literature, the following tables summarize the reported in vitro biological activities of this compound and related flavonoids from Psoralea corylifolia to provide a comparative reference for experimental design.
Table 1: Summary of Reported In Vitro Biological Activities of this compound
| Biological Activity | Assay | Cell Line/System | Observed Effect | Citation |
| Anticancer | Not specified | Not specified | Implied anticancer activity | [1] |
| Protein Kinase Inhibition | Not specified | Not specified | Potent protein kinase inhibitor | [1] |
| Radioprotective | Not specified | HBL-100 | Selective protection against ionizing radiation | [3] |
Table 2: In Vitro Anti-inflammatory Activity of Flavonoids from Psoralea corylifolia
| Compound | Assay | Cell Line | IC50 Value (µM) | Citation |
| Isobavachalcone | Nitric Oxide (NO) Production | LPS-activated mouse peritoneal macrophages | 17 | [4] |
| Corylifol A | Nitric Oxide (NO) Production | LPS-activated mouse peritoneal macrophages | ~21 | [4] |
| Psoralidin | Nitric Oxide (NO) Production | LPS-activated mouse peritoneal macrophages | ~23 | [4] |
| Bavachinin | Nitric Oxide (NO) Production | LPS-activated mouse peritoneal macrophages | 26 | [4] |
| Neobavaisoflavone | Nitric Oxide (NO) Production | LPS-activated mouse peritoneal macrophages | ~29 | [4] |
Table 3: In Vitro Anticancer Activity of Flavonoids from Psoralea corylifolia
| Compound | Assay | Cell Line | IC50 Value (µg/mL) | Citation |
| Psoralidin | Cytotoxicity | HT-29 (colon cancer) | 0.3 | [5] |
| Psoralidin | Cytotoxicity | MCF-7 (breast cancer) | 0.4 | [5] |
| Corylin | Cytotoxicity | MCF-7 (breast cancer) | 10.58 µM | [6] |
| Corylin | Cytotoxicity | MDA-MB-231 (breast cancer) | 13.59 µM | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to characterize the anti-inflammatory and anticancer activities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium and treat the cells with different concentrations of this compound for 1 hour.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells should be included as a negative control.
-
Griess Assay:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the different concentrations of this compound to the wells.
-
Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Investigation of Signaling Pathways: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol outlines the steps to investigate the effect of this compound on the activation of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) signaling pathways.
Materials:
-
Cell line of interest (e.g., RAW 264.7 for inflammation studies, or a cancer cell line)
-
This compound
-
Stimulant (e.g., LPS for inflammation, or a growth factor for cancer cells)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist (e.g., LPS) for a short period (e.g., 15-60 minutes) to induce pathway activation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare the treated groups to the stimulated control to determine the effect of this compound on pathway activation.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound and a general workflow for its in vitro evaluation.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for anticancer evaluation.
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innspub.net [innspub.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive constituents from Chinese natural medicines. XXXIII. Inhibitors from the seeds of Psoralea corylifolia on production of nitric oxide in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic constituents of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corylifol C Antibacterial Testing against MRSA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the antibacterial testing of Corylifol C against Methicillin-Resistant Staphylococcus aureus (MRSA). The information is compiled from published research to assist in the standardized evaluation of this natural compound.
Introduction
This compound, a flavone isolated from the fruits of Psoralea corylifolia, has demonstrated notable antibacterial activity against MRSA.[1][2] Prenylated flavonoids from this plant are known to target and disrupt the bacterial cell membrane, suggesting a mechanism that may be less prone to the development of resistance.[3][4][5] These protocols provide a foundation for researchers to investigate the antimicrobial properties of this compound.
Data Presentation
The following table summarizes the reported quantitative data for the antibacterial activity of this compound against MRSA.
| Compound | MRSA Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | OM481 | 16 | [1][2] |
| This compound | OM584 | 16 | [1][2] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA, based on established methodologies.[1][2][3]
a. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
MRSA strains (e.g., ATCC BAA-1717, clinical isolates)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional, for OD measurement)
b. Preparation of Bacterial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation (180 rpm) for 16-20 hours.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
c. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[3]
-
Perform two-fold serial dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
d. Microdilution Assay
-
Add 100 µL of the diluted bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well of a 96-well microtiter plate containing 100 µL of the serially diluted this compound. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and the desired final concentrations of this compound.
-
Include the following controls:
-
Positive Control: 100 µL of bacterial suspension and 100 µL of MHB (no this compound).
-
Negative Control: 200 µL of MHB (no bacteria or this compound).
-
Solvent Control: 100 µL of bacterial suspension and 100 µL of MHB containing the highest concentration of DMSO used in the dilutions.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.[3]
e. Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA.
Proposed Signaling Pathway for Prenylated Flavonoids
While the specific signaling pathway for this compound has not been fully elucidated, the general mechanism for prenylated flavonoids from Psoralea corylifolia involves the disruption of the bacterial cell membrane.[3][4][5]
Caption: Proposed mechanism of action for this compound against MRSA via membrane disruption.
References
- 1. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 3. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exploration-of-antimicrobial-ingredients-in-psoralea-corylifolia-l-seed-and-related-mechanism-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Corylifol A in Muscle Atrophy Studies
Note: Initial searches for "Corylifol C" in the context of muscle atrophy did not yield specific results. However, extensive research exists for Corylifol A , a compound isolated from Psoralea corylifolia, demonstrating significant therapeutic potential in muscle atrophy. These application notes and protocols are based on the available scientific literature for Corylifol A.
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with various chronic diseases, including cancer cachexia, type 2 diabetes, and aging. Recent studies have highlighted the potential of Corylifol A (CYA) as a therapeutic agent to counteract muscle wasting. Corylifol A has been shown to ameliorate muscle atrophy by modulating key signaling pathways involved in protein synthesis and degradation. These notes provide detailed protocols and data for researchers investigating the effects of Corylifol A on muscle atrophy.
Data Presentation
In Vivo Efficacy of Corylifol A in Mouse Models of Muscle Atrophy
Table 1: Effects of Corylifol A on Body Weight and Muscle Mass in C26 Tumor-Bearing Mice
| Treatment Group | Dose | Final Body Weight (g) | Gastrocnemius Muscle Weight / Body Weight (%) |
| Healthy Control | - | - | - |
| C26 Model | - | 21.66 ± 0.56 | 0.45 ± 0.01 |
| C26 + Corylifol A | 15 mg/kg | - | 0.53 ± 0.02 |
| C26 + Corylifol A | 30 mg/kg | 23.59 ± 0.94 | 0.54 ± 0.01 |
| Data adapted from a study on cancer cachexia-induced muscle atrophy.[1][2] |
Table 2: Effects of Corylifol A in Dexamethasone-Induced Muscle Atrophy Mouse Model
| Treatment Group | Dose | Effect on Muscle Mass | Effect on Grip Strength |
| Control | - | - | - |
| Dexamethasone (DEX) | - | Decreased | Decreased |
| DEX + Corylifol A | 10 mg/kg/day | Recovered | Increased |
| Data from a study investigating dexamethasone-induced muscle atrophy.[3] |
Table 3: Effects of Corylifol A in db/db Mice (Model for Type 2 Diabetes)
| Treatment Group | Dose | Effect on Muscle Strength | Effect on Cross-Sectional Area |
| db/db Control | - | - | - |
| db/db + Corylifol A | 10 mg/kg | Enhanced | Enhanced |
| Data from a study on muscle atrophy in type 2 diabetic mice.[3] |
In Vitro Efficacy of Corylifol A in C2C12 Myotubes
Table 4: Effects of Corylifol A on Myotube Atrophy and Myogenesis
| In Vitro Model | Corylifol A Concentration | Key Findings |
| TNF-α-induced C2C12 myotube atrophy | Not specified | Decreased UPS-mediated protein degradation and autophagy |
| Dexamethasone-induced C2C12 myotube atrophy | 100 nM | Protected against myotube loss, increased multinucleated MHC-expressing myotubes |
| C2C12 myoblast differentiation | 10, 50, 100 nM | Dose-dependently increased MHC-positive multinucleated myotubes |
| Data compiled from multiple in vitro studies.[1][2][4][5][6] |
Signaling Pathways Modulated by Corylifol A
Corylifol A exerts its anti-atrophic effects by targeting multiple signaling pathways.
TAOK1/p38-MAPK/FoxO3 Pathway in Cancer Cachexia
In the context of cancer cachexia, Corylifol A has been found to directly bind to and inhibit Thousand-and-one amino acid kinase 1 (TAOK1).[1][2] This inhibition prevents the activation of the downstream p38-MAPK pathway, which in turn leads to a decrease in the level and nuclear localization of the transcription factor FoxO3.[1][2] FoxO3 is a key regulator of muscle atrophy-related genes, including those involved in the ubiquitin-proteasome system (UPS) and autophagy. By suppressing this pathway, Corylifol A reduces the degradation of muscle proteins.[1][2]
Akt/NF-κB and Myogenic Pathways in Dexamethasone-Induced Atrophy
In dexamethasone-induced muscle atrophy, Corylifol A demonstrates a dual mechanism of action. It suppresses catabolic pathways by reducing the expression of muscle-specific ubiquitin E3 ligases, MAFbx (atrogin-1) and MuRF1, and myostatin.[4][5][7] This is achieved, in part, by inhibiting the phosphorylation of NF-κB.[3][7] Concurrently, Corylifol A promotes anabolic pathways by activating Akt, a key kinase in muscle protein synthesis.[4][5][7] Furthermore, it enhances myogenesis by activating the p38 MAPK pathway, leading to increased expression of myogenic markers like MyoD, myogenin, and myosin heavy chain (MHC).[4][5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Corylifol A ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bavachin and Corylifol A Improve Muscle Atrophy by Enhancing Mitochondria Quality Control in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corylifol C Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the delivery of Corylifol C in cell culture experiments. This compound, a flavonoid isolated from the seeds of Psoralea corylifolia L., has been identified as a potent inhibitor of protein kinases, including the epidermal growth factor receptor (EGFR). This document outlines the necessary information for the preparation, handling, and application of this compound in in vitro studies, ensuring reproducible and accurate results.
Introduction to this compound
This compound is a natural compound with the molecular formula C₂₀H₁₈O₅.[1] It has garnered interest in cancer research due to its potential as a protein kinase inhibitor. Specifically, it has been shown to be a potent inhibitor of the epidermal growth factor receptor (EGFR), a key target in oncology. Understanding the optimal delivery methods of this compound in a cell culture setting is crucial for investigating its therapeutic potential.
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for its effective delivery to cells in culture. Due to its hydrophobic nature, it is poorly soluble in aqueous media.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add a sufficient volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Delivery to Cell Culture
For cell-based assays, the this compound stock solution must be further diluted in cell culture medium to the desired final concentration.
Protocol for Dilution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in serum-free or complete cell culture medium to achieve the final desired concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | [1] |
| Molecular Weight | 338.35 g/mol | Calculated |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |
| Storage of Stock Solution | -20°C | General Practice |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound in cell culture.
Cell Viability (MTT) Assay for Cytotoxicity Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
EGFR-specific peptide substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of EGFR kinase, peptide substrate, and ATP in kinase buffer at the desired concentrations. Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO).
-
Add 2.5 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of the ATP and substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of this compound concentration to determine the IC₅₀ value for EGFR inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway of this compound.
Figure 1: Workflow for determining the cytotoxicity of this compound.
Figure 2: this compound inhibits EGFR signaling.
References
Experimental Design for Corylifol C Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Corylifol C, a flavonoid isolated from Psoralea corylifolia. The protocols outlined below are based on existing literature regarding the biological activities of this compound and related compounds, focusing on its anti-inflammatory, anti-cancer, and muscle atrophy alleviating effects.
General Information on this compound
This compound is a flavonoid found in the seeds of Psoralea corylifolia, a plant used in traditional medicine.[1][2][3] It has demonstrated a range of biological activities, including potent protein kinase inhibition.[1][2] Preclinical studies on related compounds from Psoralea corylifolia suggest potential therapeutic applications in conditions such as cancer, inflammation, and muscle wasting.[4][5][6][7][8][9]
Table 1: Summary of Reported Biological Activities of this compound and Related Compounds from Psoralea corylifolia
| Biological Activity | Key Findings | Relevant Compounds |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines.[6][8] | Corylifol A, Psoralea corylifolia extract[6][8] |
| Anti-cancer | Cytotoxic effects on various cancer cell lines; inhibition of tumor growth in animal models.[1][5][7] | Corylifol A, Bakuchiol[5][7][10] |
| Muscle Atrophy | Amelioration of muscle atrophy by enhancing myogenesis and suppressing protein degradation pathways.[6][9][11] | Corylifol A, Bavachin[6][11] |
| Protein Kinase Inhibition | Potent inhibitor of protein kinases, including epidermal growth factor receptor (EGFR).[1][2] | This compound, Xanthoangelol[1][2] |
Experimental Design and Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vivo evaluation of this compound.
Caption: General workflow for preclinical animal studies of this compound.
Anti-Inflammatory Activity Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is suitable for evaluating the systemic anti-inflammatory effects of this compound.
Table 2: Protocol for LPS-Induced Inflammation Model
| Parameter | Description |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old. |
| Acclimatization | 1 week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). |
| Experimental Groups | 1. Vehicle Control (e.g., 0.5% CMC-Na, p.o.)2. LPS Control (LPS 5 mg/kg, i.p.) + Vehicle3. This compound (Dose 1, e.g., 10 mg/kg, p.o.) + LPS4. This compound (Dose 2, e.g., 25 mg/kg, p.o.) + LPS5. Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS |
| Dosing Regimen | Administer this compound or vehicle orally once daily for 3-5 days. On the final day, administer LPS intraperitoneally 1 hour after the final dose of this compound. |
| Endpoints | - Clinical Scoring: Monitor for signs of sickness (piloerection, lethargy, huddling).- Cytokine Analysis: Collect blood via cardiac puncture 2-6 hours post-LPS challenge. Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.- Tissue Analysis: Harvest liver and lung tissues for histological examination (H&E staining) to assess inflammatory cell infiltration and tissue damage. Analyze tissue homogenates for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration. |
Anti-Cancer Activity Protocol: Xenograft Tumor Model
This model is used to assess the in vivo anti-tumor efficacy of this compound.
Table 3: Protocol for Xenograft Tumor Model
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. |
| Cell Line | Human cancer cell line relevant to the proposed mechanism of action (e.g., A549 lung cancer, MIA PaCa-2 pancreatic cancer).[7] |
| Tumor Implantation | Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse. |
| Experimental Groups | 1. Vehicle Control (p.o. or i.p.)2. This compound (Dose 1, e.g., 10 mg/kg, p.o. or i.p.)3. This compound (Dose 2, e.g., 25 mg/kg, p.o. or i.p.)4. Positive Control (Standard-of-care chemotherapy for the specific cancer type) |
| Dosing Regimen | Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³). Administer treatment daily or on a specified schedule for 2-4 weeks. |
| Endpoints | - Tumor Growth: Measure tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days.- Body Weight: Monitor body weight as an indicator of toxicity.- Terminal Analysis: At the end of the study, excise tumors and weigh them. Analyze tumor tissue for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and relevant signaling pathway modulation (e.g., Western blot for p-EGFR, p-Akt). |
Muscle Atrophy Alleviation Protocol: Dexamethasone-Induced Muscle Atrophy Model
This model is effective for studying the protective effects of this compound against glucocorticoid-induced muscle wasting.[6][9][12][13]
Table 4: Protocol for Dexamethasone-Induced Muscle Atrophy Model
| Parameter | Description |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old. |
| Acclimatization | 1 week under standard laboratory conditions. |
| Experimental Groups | 1. Vehicle Control2. Dexamethasone (DEX) Control (e.g., 20 mg/kg/day, i.p.) + Vehicle3. This compound (Dose 1, e.g., 10 mg/kg, p.o.) + DEX4. This compound (Dose 2, e.g., 25 mg/kg, p.o.) + DEX |
| Dosing Regimen | Co-administer this compound (or vehicle) and DEX for 7-10 days. |
| Endpoints | - Muscle Mass: At the end of the study, dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).- Muscle Function: Assess grip strength using a grip strength meter before and after the treatment period.- Histology: Perform H&E staining on muscle cross-sections to measure myofiber cross-sectional area (CSA).- Molecular Analysis: Use Western blot or qPCR to analyze the expression of muscle atrophy-related genes (e.g., Atrogin-1, MuRF1) and myogenic factors (e.g., MyoD, myogenin) in muscle tissue.[6][9][11] |
Signaling Pathway Analysis
Based on the literature, this compound and related compounds may exert their effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt/mTOR pathways.[6]
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the potential mechanism by which this compound may inhibit inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Pharmacokinetic Studies
Preliminary pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 5: Protocol for Preliminary Pharmacokinetic Study
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins. |
| Experimental Groups | 1. Intravenous (IV) administration (e.g., 1 mg/kg)2. Oral (PO) administration (e.g., 10 mg/kg) |
| Dosing and Sampling | Administer a single dose of this compound. Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) post-dose. |
| Sample Analysis | Process blood to obtain plasma. Quantify this compound concentrations using a validated LC-MS/MS method. |
| Data Analysis | Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability. |
Note: The selection of appropriate animal models for metabolism studies can be guided by in vitro metabolism data, with rats and monkeys being suggested as potentially suitable species for related compounds.[14]
Conclusion
The provided protocols offer a foundational framework for the preclinical evaluation of this compound. Researchers should adapt these designs based on specific research questions, available resources, and emerging data. Careful consideration of dose selection, appropriate controls, and comprehensive endpoint analysis will be critical for elucidating the therapeutic potential of this promising natural compound.
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Corylifol A ameliorates pancreatic cancer-associated cachexia by targeting TAOK3 in pancreatic cancer cells and targeting TAOK1 in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism and disposition of corylifol A from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for corylifol A-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corylifol C Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has garnered interest for its potential pharmacological activities. As with any compound intended for research or therapeutic use, understanding its chemical stability is paramount to ensure data reproducibility, efficacy, and safety. This document provides a comprehensive guide to establishing the stability profile and optimal storage conditions for this compound through a series of standardized protocols. These guidelines are based on established principles for flavonoid and phenolic compound stability testing and adhere to the International Council for Harmonisation (ICH) guidelines.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the active pharmaceutical ingredient (API), in this case, this compound, and resolve it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.
Recommended HPLC-UV Method Protocol
Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm for flavonoids).
-
Injection Volume: 10 µL
Method Validation Protocol: The method should be validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: Analyze stressed samples (from forced degradation studies) to ensure the this compound peak is free from co-eluting degradation products. Peak purity analysis using a DAD is recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound standard and construct a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo or a solution containing known degradation products. Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and pathways of this compound.[1][2] This information is crucial for the development of a stability-indicating method and for understanding the intrinsic stability of the molecule.[1] A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.
General Protocol for Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a suitable container (e.g., amber vial).
-
Subject the samples to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by the validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State & Solution | 80°C | 24, 48, 72 hours |
| Photolytic Degradation | Solid State & Solution | Ambient | Expose to light source |
Detailed Protocols for Stress Conditions
-
Acid/Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH.
-
Incubate at room temperature or elevate to 60°C if no degradation is observed.
-
After the desired time, neutralize the solution with an equivalent amount of base or acid.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store in the dark at room temperature.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
For solid-state analysis, place a known amount of this compound powder in a vial.
-
For solution analysis, use the stock solution.
-
Place the samples in a calibrated oven at 80°C.
-
For the solid sample, dissolve in a known volume of solvent before analysis.
-
-
Photolytic Degradation (as per ICH Q1B): [3][4][5][6][7]
-
Expose solid this compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of this compound under defined storage conditions. The protocols should follow ICH Q1A(R2) guidelines.
Protocol for Stability Study
-
Place a sufficient quantity of this compound in sealed, inert containers (e.g., amber glass vials).
-
Store the samples in calibrated stability chambers under the conditions specified in Table 2.
-
At each time point, withdraw a sample and analyze it using the validated stability-indicating method.
-
Assess the sample for any changes in physical appearance (color, crystallinity) and chemical purity (assay of this compound, levels of degradation products).
Table 2: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Data Presentation
The results of the stability studies should be presented in a clear and organized manner.
Table 3: Example Data Table for Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Individual Degradation Product 1 (%) | Individual Degradation Product 2 (%) | Total Degradation Products (%) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 4 | 92.5 | 3.1 | 1.2 | 4.3 | 96.8 | |
| 8 | 85.1 | 5.8 | 2.3 | 8.1 | 93.2 | |
| 24 | 70.3 | 12.4 | 5.1 | 17.5 | 87.8 | |
| 3% H₂O₂ at RT | 0 | 100.0 | ND | ND | ND | 100.0 |
| 4 | 98.2 | 0.8 | ND | 0.8 | 99.0 | |
| 8 | 95.7 | 1.5 | 0.2 | 1.7 | 97.4 | |
| 24 | 88.9 | 4.2 | 1.1 | 5.3 | 94.2 | |
| (ND = Not Detected; RT = Room Temperature) |
Table 4: Example Data Table for Long-Term Stability of this compound at 25°C/60% RH
| Time (Months) | Appearance | This compound Assay (%) | Individual Degradation Product X (%) | Total Degradation Products (%) |
| 0 | White to off-white powder | 99.8 | ND | ND |
| 3 | Conforms | 99.6 | ND | ND |
| 6 | Conforms | 99.5 | 0.1 | 0.1 |
| 9 | Conforms | 99.2 | 0.2 | 0.2 |
| 12 | Conforms | 99.0 | 0.3 | 0.3 |
| (ND = Not Detected) |
Visualizations
Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Degradation Pathway for a Flavonoid
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmtusa.com [bmtusa.com]
- 5. youtube.com [youtube.com]
- 6. ikev.org [ikev.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: Solubility of Corylifol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol C is a flavonoid isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine.[1][2] Flavonoids, as a class of natural products, are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The therapeutic potential of any compound is intrinsically linked to its bioavailability, which is significantly influenced by its solubility in various physiological and experimental media. Understanding the solubility of this compound is therefore a critical step in the early stages of drug discovery and development, impacting formulation, dosage form design, and the reliability of in vitro biological assays.
These application notes provide an overview of the solubility characteristics of this compound, a detailed protocol for its solubility determination, and a relevant signaling pathway associated with related compounds from Psoralea corylifolia.
Physicochemical Properties and Solubility Profile
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at dissolving a wide range of organic molecules, including flavonoids, due to their high polarity and ability to act as hydrogen bond acceptors. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups in these solvents can form hydrogen bonds with the functional groups of this compound, facilitating dissolution. Solubility is generally good in lower alcohols. |
| Nonpolar | Hexane, Toluene | Low | As a polyphenolic compound, this compound has significant polarity and is unlikely to be soluble in nonpolar solvents. |
| Aqueous | Water, Buffers | Low | The relatively large and complex structure of this compound, despite the presence of polar functional groups, generally leads to poor water solubility, a common characteristic of many flavonoids. The aqueous solubility can be pH-dependent. |
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
1. Materials and Equipment:
-
This compound (solid form, high purity)
-
Selected solvents (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
3. Data Analysis and Reporting:
-
The solubility should be reported in units such as mg/mL or mol/L.
-
The temperature at which the solubility was determined must be specified.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Signaling Pathway: Potential Involvement in Osteoblast Differentiation
Compounds from Psoralea corylifolia have been reported to influence signaling pathways related to bone metabolism. For instance, isopsoralen, another compound from the same plant, has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[2] While direct evidence for this compound is pending, this pathway represents a plausible mechanism of action for related flavonoids.
Caption: Potential activation of Wnt/β-catenin pathway.
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Corylifol C: Application Notes for High-Throughput Screening of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol C, a natural compound isolated from Psoralea corylifolia, has been identified as a potent inhibitor of protein kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. High-throughput screening (HTS) assays are essential tools in drug discovery for the rapid identification and characterization of novel kinase inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays aimed at identifying and profiling kinase inhibitors.
Principle
The application of this compound in HTS is primarily as a reference compound or a positive control when screening for novel EGFR inhibitors. Its known inhibitory activity allows for the validation of assay performance and provides a benchmark for comparing the potency of new chemical entities. The protocols described below are based on common HTS formats for kinase activity measurement, which can be readily adapted for screening large compound libraries.
Data Presentation
The inhibitory activity of this compound against its primary target, EGFR, is summarized in the table below. This quantitative data is crucial for establishing assay parameters and for the interpretation of screening results.
| Compound | Target Kinase | Activity Parameter | Value | Reference |
| This compound | Epidermal Growth Factor Receptor (EGFR) | IC50 | 1.1 x 10-6 µg/ml | [1] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
This compound exerts its biological effect by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and differentiation. Inhibition of EGFR by this compound blocks these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for two common HTS assay formats suitable for screening kinase inhibitors like this compound against EGFR.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate peptide by EGFR. The signal is generated by FRET between a Europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate.
Workflow Diagram:
Caption: Workflow for a typical HTRF-based kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Biotinylated tyrosine kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (as a control inhibitor)
-
HTRF KinEASE-TK kit (or similar, containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer containing a fixed percentage of DMSO (e.g., 1%). Prepare test compounds similarly.
-
Assay Plate Preparation: Dispense 2 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).
-
Enzyme/Substrate Mix: Prepare a mix of EGFR and biotinylated substrate peptide in assay buffer. The final concentrations should be optimized, but a starting point could be 1-5 nM EGFR and 200 nM substrate.
-
Enzyme Addition: Add 4 µL of the enzyme/substrate mix to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. The final concentration should be at or near the Km of EGFR for ATP (typically 10-50 µM). Add 4 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Prepare the HTRF detection mix according to the manufacturer's instructions. Add 10 µL of the detection mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Data Analysis: Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Enzyme-Coupled Fluorescence Kinase Assay
This assay continuously measures the production of ADP, a product of the kinase reaction. ADP is converted back to ATP by pyruvate kinase, which in turn converts phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+, resulting in a decrease in fluorescence.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Corylifol C Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Corylifol C from Psoralea corylifolia.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the compound. 3. Degradation of this compound: The compound may be sensitive to heat or light, leading to degradation during the extraction process. 4. Incorrect Plant Material: The concentration of this compound can vary depending on the part of the plant used (seeds are a primary source), geographical location, and harvest time.[1] | 1. Solvent Optimization: Test a range of solvents with varying polarities. Ethyl acetate and methanol have been shown to be effective for extracting flavonoids from Psoralea corylifolia.[2][3] 2. Method Optimization: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can improve efficiency and reduce extraction time.[4][5][6] 3. Control Extraction Conditions: Use lower temperatures, especially for methods like Soxhlet extraction, and protect the extract from light.[7][8] 4. Verify Plant Material: Ensure you are using the correct plant part, and if possible, obtain a certificate of analysis for the raw material. |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds: The solvent may be extracting other compounds with similar solubility to this compound. 2. Incomplete solvent removal: Residual solvent may remain in the final extract. | 1. Purification: Employ chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification.[2][9] 2. Drying: Ensure complete drying of the extract using a rotary evaporator or by freeze-drying. |
| Inconsistent Yields Between Batches | 1. Variability in Raw Material: Natural variations in the phytochemical profile of the plant material. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio.[7] | 1. Standardize Raw Material: Source plant material from a single, reliable supplier and aim for consistency in harvesting and processing. 2. Standardize Protocol: Maintain strict control over all extraction parameters. |
Frequently Asked Questions (FAQs)
Extraction Methods
Q1: What are the most common methods for extracting this compound?
A1: Common methods for extracting flavonoids like this compound from Psoralea corylifolia include:
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[4][10]
-
Maceration: Soaking the plant material in a solvent for an extended period.[4]
-
Reflux Extraction: Boiling the plant material in a solvent and condensing the vapors.[4]
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[4]
-
Supercritical Fluid Extraction (SFE): Using a supercritical fluid, typically CO2, as the extraction solvent.[6]
Q2: Which extraction method is most efficient for maximizing this compound yield?
A2: Ultrasound-Assisted Extraction (UAE) has been reported to be a highly efficient method for extracting bioactive compounds from Psoralea corylifolia, often providing higher yields in a shorter time compared to conventional methods like maceration and Soxhlet extraction.[4] Supercritical Fluid Extraction (SFE) is another advanced technique that can offer high selectivity and efficiency.[6] The optimal method can depend on the specific experimental setup and desired purity of the final product.
Solvent Selection
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent is critical and depends on the polarity of this compound, which is a flavonoid. Solvents like ethanol, methanol, and ethyl acetate have been successfully used to extract flavonoids from Psoralea corylifolia.[2][3][11] The ideal solvent or solvent mixture should be determined through optimization experiments.
Q4: Can I use a mixture of solvents?
A4: Yes, using a co-solvent system can enhance extraction efficiency by modifying the polarity of the solvent to better match that of this compound.[5] For example, a mixture of ethanol and water is commonly used for extracting polyphenolic compounds.
Optimization of Extraction Parameters
Q5: What are the key parameters to optimize for improving this compound yield?
A5: The following parameters significantly influence the extraction yield and should be optimized:
-
Solvent-to-Solid Ratio: This affects the concentration gradient and, consequently, the extraction efficiency.[7]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds like some flavonoids.[8]
-
Extraction Time: A longer extraction time can lead to a higher yield, but beyond a certain point, it may not be beneficial and could increase the risk of compound degradation.[12]
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent contact, which can improve extraction efficiency.[7]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using UAE. Optimization of specific parameters is recommended.
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
Methanol (or another suitable solvent)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Psoralea corylifolia seeds and place them in a flask.
-
Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can then be further purified to isolate this compound.
Protocol 2: Soxhlet Extraction of this compound
This protocol outlines the steps for a conventional Soxhlet extraction.
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
Ethyl acetate (or another suitable solvent)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 20 g of powdered Psoralea corylifolia seeds in a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of ethyl acetate and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator.
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Psoralea corylifolia
| Extraction Method | Solvent | Key Parameters | Reported Yield/Efficiency | Reference |
| Maceration | Petroleum Ether | 7 days | 5.32% (w/w) of Bakuchiol | [4] |
| Reflux Extraction | Petroleum Ether | Not specified | 6.01% (w/w) of Bakuchiol | [4] |
| Soxhlet Extraction | Petroleum Ether | 6 hours | 6.68% (w/w) of Bakuchiol | [4] |
| Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 45 minutes | 6.98% (w/w) of Bakuchiol | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 26 MPa, 60°C | 9.1% total extract, 2.5 mg/g of psoralen and isopsoralen | [6] |
Note: The yields reported above are for Bakuchiol and psoralens, as specific yield data for this compound is limited in the available literature. These values can serve as a proxy for the relative efficiency of different methods for extracting flavonoids from the same plant source.
Visualizations
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. phcogrev.com [phcogrev.com]
- 8. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. bbrc.in [bbrc.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
"Corylifol C assay variability and reproducibility"
Welcome to the technical support center for Corylifol C assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reliable and reproducible results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analytical quantification and bioactivity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a flavonoid compound found in the seeds of Psoralea corylifolia.[1] It has been identified as a protein kinase inhibitor with potential anticancer properties. Accurate and reproducible quantification is crucial for determining its concentration in extracts, formulations, and biological samples to ensure consistent dosing and to correlate its concentration with its biological effects.
Q2: What are the common sources of variability in this compound quantification assays?
A2: Variability in quantification assays, typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), can arise from several factors:
-
Sample Preparation: Incomplete extraction from the plant matrix, inconsistent solvent evaporation, or degradation of this compound during processing.
-
Standard Curve: Inaccurate weighing of the reference standard, improper dilution series, or degradation of stock solutions.
-
Chromatographic Conditions: Fluctuations in column temperature, mobile phase composition, or flow rate.
-
Detector Response: Variations in detector sensitivity or saturation at high concentrations.
Q3: How can I ensure the reproducibility of my this compound bioassays?
A3: Reproducibility in bioassays, such as protein kinase inhibition assays, depends on meticulous control over experimental conditions:
-
Compound Handling: this compound, as a prenylflavonoid, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not affect the assay outcome.
-
Enzyme Activity: Use a consistent source and lot of the protein kinase. Ensure the enzyme is properly stored and handled to maintain its activity.
-
ATP Concentration: The concentration of ATP can significantly impact the apparent inhibitory potency (IC50) of ATP-competitive inhibitors. Use an ATP concentration that is relevant to the assay's objective (e.g., at or near the Km for ATP).
-
Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for all steps of the assay.
-
Plate Effects: Be aware of potential "edge effects" on microplates. Proper plate mapping and randomization of samples can mitigate this.
Q4: What are the stability considerations for this compound?
A4: Prenylated flavonoids can be sensitive to light, temperature, and pH. It is advisable to store this compound, both as a solid and in solution, protected from light and at low temperatures (e.g., -20°C or -80°C for long-term storage). Stock solutions in DMSO should be prepared fresh or stored in small aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous assay buffers should be evaluated, as precipitation or degradation can occur over time.
Troubleshooting Guides
Analytical Quantification (HPLC/LC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in solvent composition or flow rate.2. Column temperature instability.3. Air bubbles in the system. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks.2. Use a column oven to maintain a constant temperature.3. Purge the pump and detector to remove air bubbles. |
| Low Signal or No Peak | 1. Incorrect detection wavelength.2. Sample degradation.3. Low concentration in the sample. | 1. Verify the UV maximum absorbance for this compound (typically around 254 nm).2. Prepare fresh samples and standards. Protect from light.3. Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer). |
| High Variability in Peak Areas | 1. Inconsistent injection volume.2. Partial precipitation of the analyte in the sample vial.3. Incomplete extraction. | 1. Check the autosampler for proper function and ensure no air is being injected.2. Ensure the sample is fully dissolved in the injection solvent. Consider solvent compatibility.3. Optimize the extraction procedure (e.g., solvent, time, temperature). |
Bioactivity Assays (e.g., Protein Kinase Inhibition)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent pipetting.2. Compound precipitation.3. Cell clumping (for cell-based assays). | 1. Use calibrated pipettes and proper technique. Consider using automated liquid handlers.2. Check the solubility of this compound in the final assay buffer. Lower the final concentration if necessary.3. Ensure a single-cell suspension before plating. |
| Irreproducible IC50 Values | 1. Variation in enzyme activity or concentration.2. Fluctuation in ATP concentration.3. Different incubation times. | 1. Use a fresh aliquot of enzyme for each experiment and perform a titration to ensure you are in the linear range of the assay.2. Prepare fresh ATP solutions and ensure accurate concentration.3. Standardize all incubation steps using a precise timer. |
| Apparent Compound Activation | 1. Assay interference (e.g., fluorescence quenching/enhancement).2. Off-target effects of the compound. | 1. Run a control experiment without the enzyme to check for direct effects of the compound on the detection system.2. Test the compound in orthogonal assays to confirm its mechanism of action. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound in an extract. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid
-
Psoralea corylifolia seed powder or extract
-
0.22 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of Psoralea corylifolia seed powder (e.g., 1.0 g).
-
Add a defined volume of methanol (e.g., 10 mL).
-
Extract using ultrasonication for a specified time (e.g., 30-45 minutes).[2]
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-95% A; 30-35 min, 95% A; 35-40 min, 95-10% A.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: General Protein Kinase Inhibition Assay
This protocol describes a generic, in vitro assay to determine the inhibitory activity of this compound against a specific protein kinase. This is a template and must be adapted for the specific kinase and detection method (e.g., radiometric, fluorescence, luminescence).[4]
1. Materials and Reagents:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
Assay buffer (containing MgCl2 and other necessary components)
-
DMSO (for dissolving this compound)
-
Detection reagents (e.g., [γ-³²P]ATP, phosphospecific antibody, or ADP-Glo™ reagents)
-
Microplates (e.g., 96-well or 384-well)
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells.
-
In a microplate, add the assay buffer, the diluted this compound or vehicle control (DMSO), and the protein kinase.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for the optimized time and temperature (e.g., 30-60 minutes at 30°C).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the signal (e.g., radioactivity, fluorescence, or luminescence) using a suitable plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Representative HPLC Method Validation Parameters Note: These are example values and will vary depending on the specific instrumentation and assay conditions.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
Technical Support Center: Troubleshooting Corylifol C HPLC Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Corylifol C, a flavonoid found in Psoralea corylifolia.[1][2][3] The information is presented in a direct question-and-answer format to address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum.[4] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[4] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of peak integration, and negatively impact the precision and sensitivity of quantification.[4][5]
Q2: What is the most likely chemical cause of peak tailing for a flavonoid like this compound?
The primary cause of peak tailing for polar or ionizable compounds like flavonoids is often due to secondary interactions with the stationary phase.[6][7] Specifically, the hydroxyl groups on the flavonoid structure can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[8][9][10] These interactions create a secondary, stronger retention mechanism that slows a portion of the analyte, causing the peak to tail.[6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[5][11][12] Residual silanol groups on the silica packing are acidic (pKa approx. 4-5) and become ionized (negatively charged Si-O⁻) at higher pH values.[13] These ionized sites can strongly interact with polar analytes. By lowering the mobile phase pH to a range of 2.5-3.5, the silanol groups remain protonated (Si-OH), which significantly reduces these unwanted secondary interactions and improves peak symmetry.[4][6]
Q4: I am using a new C18 column, but still observe peak tailing. What could be the issue?
Not all C18 columns are the same. The issue could be related to the underlying silica:
-
Silica Type: Older columns often use "Type A" silica, which has a higher content of metal impurities (like iron and aluminum) and more acidic silanol groups, exacerbating peak tailing.[9][13][14] Modern columns use high-purity, "Type B" silica, which provides much better peak shapes for basic and polar compounds.[14][15]
-
End-capping: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[6][10][16] However, due to steric hindrance, this process is never 100% complete.[10][16] A column with superior end-capping will yield better peak shapes.
Q5: Can my HPLC system contribute to peak tailing?
Yes, issues external to the column, known as "extra-column effects," can cause peak broadening and tailing.[17] This is especially noticeable for early-eluting peaks.[4] Common causes include:
-
Using tubing with a wide internal diameter or excessive length between the injector, column, and detector.[8][17]
-
Improperly seated fittings or ferrules that create small gaps or dead volumes in the flow path.[18]
Q6: Could my sample preparation be the cause of the peak tailing?
Absolutely. Two common sample preparation issues can lead to poor peak shape:
-
Sample Solvent Mismatch: Dissolving this compound in a solvent that is significantly stronger (more non-polar in reversed-phase) than your starting mobile phase can cause peak distortion.[4][18] The sample should ideally be dissolved in the mobile phase itself.[17]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing peaks that often look like right triangles.[4][19]
Troubleshooting Guides
Systematic Troubleshooting Workflow
The first step in addressing peak tailing is a logical diagnosis. The following workflow provides a systematic approach to identifying and resolving the root cause.
Caption: A step-by-step workflow for diagnosing HPLC peak tailing.
Data Summary: Impact of HPLC Parameters on Peak Tailing
The following table summarizes key parameters and their impact on this compound peak shape, providing actionable recommendations.
| Parameter | Potential Issue Leading to Tailing | Recommended Action for this compound | Expected Outcome |
| Mobile Phase pH | pH is too high (>4), causing silanol ionization (Si-O⁻) which interacts with polar groups on this compound.[8][13] | Lower the pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid).[4][20] | Protonates silanol groups (Si-OH), minimizing secondary interactions and improving peak symmetry.[6] |
| Buffer Strength | Insufficient buffer concentration leads to inconsistent pH across the column.[13][17] | Use a buffer concentration of 10-25 mM.[13] | Maintains a stable pH environment throughout the separation, ensuring consistent interactions. |
| Column Type | Using an older "Type A" silica column with high metal content and active silanols.[9][14] | Use a modern, high-purity "Type B" silica column, preferably one with effective end-capping.[15] | Reduces the number of active sites available for secondary interactions, leading to sharper peaks. |
| Sample Solvent | The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN/MeOH).[4][17] | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | Prevents peak distortion caused by the injection of a strong solvent plug. |
| Sample Load | Injecting too high a concentration or volume of this compound.[19] | Reduce the injection volume or dilute the sample. | Prevents overloading the stationary phase, which can cause asymmetrical, tailing peaks.[4] |
| Extra-column Volume | Long or wide-bore tubing; improper fittings creating dead volume.[8][17] | Use narrow-bore PEEK tubing (e.g., 0.005" ID) and ensure all fittings are properly seated.[8] | Minimizes band broadening that occurs outside the column, resulting in sharper peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to adjusting mobile phase pH to mitigate peak tailing.
-
Baseline Experiment:
-
Prepare a mobile phase of Acetonitrile and Water at a composition that provides adequate retention for this compound.
-
Inject the this compound standard and record the chromatogram, noting the peak asymmetry or tailing factor.
-
-
Acidic Modifier Addition:
-
Prepare a fresh aqueous mobile phase component containing 0.1% (v/v) Formic Acid.
-
Prepare your organic mobile phase (e.g., Acetonitrile).
-
Equilibrate the column with the new mobile phase composition (e.g., Acetonitrile / 0.1% Formic Acid in Water) for at least 15-20 column volumes.
-
Inject the this compound standard again.
-
-
Analysis:
-
Compare the peak shape from the chromatogram obtained in step 2 with the baseline experiment. A significant reduction in tailing indicates that secondary interactions with silanol groups were the primary cause.
-
Protocol 2: Standard Reversed-Phase Column Cleaning
If peak shape has degraded over time, column contamination may be the cause.[4][17] This generic flushing procedure can help restore performance. Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[4]
-
Flush Buffer: Flush the column with 20 column volumes of HPLC-grade water (with no buffer) to remove salts.
-
Flush with Isopropanol: Flush the column with 20 column volumes of Isopropanol to remove strongly retained non-polar compounds.[4]
-
Flush with Hexane (Optional, for severe contamination): If permitted by the manufacturer, flush with 20 column volumes of Hexane, followed by 20 column volumes of Isopropanol.
-
Re-equilibration:
-
Flush the column with your mobile phase without buffer (e.g., Methanol/Water or Acetonitrile/Water) for 10-15 column volumes.
-
Reconnect the column to the detector.
-
Re-equilibrate the column with your full buffered mobile phase until a stable baseline is achieved.
-
References
- 1. Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation, identification, and quantification of active constituents in Fructus Psoraleae by high-performance liquid chromatography with UV, ion trap mass spectrometry, and electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. hplc.eu [hplc.eu]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 18. support.waters.com [support.waters.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Corylifol C Concentration for In Vitro Studies
Welcome to the technical support center for researchers utilizing Corylifol C in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro experiments?
A1: A definitive starting concentration for this compound is not widely published, so empirical determination is crucial. However, based on data from related compounds isolated from Psoralea corylifolia, a common approach is to perform a dose-response experiment. A broad range, such as 0.1 µM to 100 µM, is often a good starting point to identify the effective concentration for your specific cell line and assay. For similar flavonoids, effects have been observed in the low micromolar range.[1]
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound, like many flavonoids, is expected to have poor aqueous solubility. The recommended procedure is to first dissolve the compound in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Is this compound cytotoxic? How do I determine the optimal non-toxic concentration?
A3: Yes, compounds from Psoralea corylifolia have demonstrated cytotoxic effects, particularly at higher concentrations.[2][3] The cytotoxicity of this compound is cell-type dependent. To determine the optimal non-toxic concentration for your studies, it is essential to perform a cell viability assay, such as the MTT or CellTox™ Green assay.[4][5] This involves treating your cells with a range of this compound concentrations for a relevant time period (e.g., 24, 48, 72 hours) and then measuring cell viability. The goal is to find a concentration that elicits the desired biological effect without causing significant cell death, unless cytotoxicity is the endpoint of interest.
Q4: What are the known cellular mechanisms and signaling pathways affected by compounds from Psoralea corylifolia?
A4: While specific pathways for this compound are not extensively detailed, related compounds from Psoralea corylifolia are known to modulate several key signaling pathways. This compound itself has been identified as a potent protein kinase inhibitor, targeting the epidermal growth factor receptor (EGFR).[2] The closely related compound, Corylifol A, has been shown to influence the p38 MAPK and PI3K/Akt pathways, which are critical in processes like cell differentiation and muscle atrophy.[6] Extracts from the plant have also been shown to induce apoptosis through the mitochondrial pathway, involving the downregulation of Bcl-2 and activation of caspases.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of Compound in Media | Poor solubility of this compound at the working concentration. | - Ensure the DMSO stock solution is fully dissolved before diluting in media.- Lower the final concentration of this compound.- Prepare fresh dilutions immediately before use.- Check the pH and composition of your culture medium, as some components can affect solubility.[9] |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates. | - Use a hemocytometer or automated cell counter for accurate cell seeding.- Use calibrated pipettes and ensure thorough mixing of solutions.- Avoid using the outermost wells of plates for treatment groups; fill them with sterile PBS or media instead. |
| No Observed Effect of this compound | - Concentration is too low.- Incubation time is too short.- Compound degradation. | - Perform a dose-response experiment with a wider and higher concentration range.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).- Test the stability of this compound in your culture medium over the experiment's duration. Some compounds are sensitive to light, pH, or temperature.[10] |
| High Cytotoxicity at Low Concentrations | The specific cell line is highly sensitive to this compound. | - Use a much lower concentration range in your dose-response experiments (e.g., nanomolar range).- Reduce the incubation time. |
Data Summary Tables
Table 1: Cytotoxicity of Psoralea corylifolia Ethanol Extract
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | MTT | 10.1 µg/mL | [8] |
Table 2: Cytotoxicity of Other Compounds from Psoralea corylifolia
| Compound | Cell Line(s) | Assay | IC50 Value(s) | Reference(s) |
| Corylifol A | HepG2 (Liver Cancer) | Not Specified | 4.6 µg/mL | [11][12] |
| Hep3B (Liver Cancer) | Not Specified | 13.5 µg/mL | [11][12] | |
| Corylin | MCF-7 (Breast Cancer) | xCELLigence | 10.58 µM | [1] |
| MDA-MB-231 (Breast Cancer) | xCELLigence | 13.59 µM | [1] | |
| Psoralidin | HT-29 (Colon Cancer) | Not Specified | 0.3 µg/mL | [13] |
| MCF-7 (Breast Cancer) | Not Specified | 0.4 µg/mL | [13] |
Key Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
This protocol is a standard method to assess cell viability based on mitochondrial activity.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells for untreated cells and vehicle (DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined using non-linear regression analysis.[14]
Visualizations
Signaling Pathways
The diagram below illustrates potential signaling pathways that may be modulated by compounds from Psoralea corylifolia, such as this compound and Corylifol A.[2][6]
Caption: Potential signaling targets of this compound and Corylifol A.
Experimental Workflow
This workflow outlines the key steps for conducting an in vitro study with this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Troubleshooting Logic
Use this flowchart to diagnose common issues encountered during your experiments.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of cytotoxicity by Psoralea corylifolia extract in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and disposition of corylifol A from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for corylifol A-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic constituents of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
"Corylifol C cytotoxicity and cell viability issues"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Corylifol C, focusing on cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action regarding cytotoxicity?
A1: this compound is a flavonoid compound isolated from the seeds of Psoralea corylifolia.[1] Its cytotoxic effects are primarily attributed to its activity as a potent protein kinase inhibitor, with a notable inhibitory effect on the Epidermal Growth Factor Receptor (EGFR).[2] By inhibiting EGFR, this compound can interfere with downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cellular proliferation and survival. This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.
Q2: In which cell lines has the cytotoxicity of compounds from Psoralea corylifolia been observed?
A2: Compounds from Psoralea corylifolia, including this compound and its related compounds, have shown cytotoxic effects in a variety of cancer cell lines. These include rat liver hepatoma (H4IIE), human colon carcinoma (Hct116), and rat glioma (C6) cells. Other related compounds from the same plant have been tested against human oral squamous cell carcinoma (KB and KBv200) and human chronic myelogenous leukemia (K562 and K562/ADM) cell lines.[3]
Q3: What is the typical mode of cell death induced by compounds from Psoralea corylifolia?
A3: The primary mode of cell death induced by compounds from Psoralea corylifolia is apoptosis.[2][3] Experimental evidence suggests the involvement of the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases such as caspase-9 and caspase-7.
Q4: How does this compound affect cell signaling pathways?
A4: this compound is known to inhibit protein kinases, including EGFR. This inhibition can lead to a strong downregulation of MAPK/ERK kinase (MEK) phosphorylation and a weaker effect on the phosphorylation of extracellular-signal regulated kinase (ERK).[2] These kinases are key components of the MAPK/ERK signaling pathway, which is critical for cell proliferation. By disrupting this pathway, this compound can exert its anti-proliferative effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: I am observing significant well-to-well variability in my cytotoxicity assays (e.g., MTT, XTT) with this compound. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors:
-
Compound Precipitation: this compound, like many natural polyphenols, may have limited solubility in aqueous culture media. Visually inspect your treatment wells for any precipitate. If precipitation is observed, consider preparing a higher concentration stock solution in DMSO and using a lower final concentration of DMSO in your assay (typically <0.5%).
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize variations in cell number per well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound. It is advisable to fill the peripheral wells with sterile PBS or media and not use them for experimental data points.
-
Cell Health: Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Issue 2: No Cytotoxic Effect Observed at Expected Concentrations
-
Question: I am not observing any cytotoxicity even at high concentrations of this compound. What should I check?
-
Answer: A lack of cytotoxic effect could be due to several reasons:
-
Insolubility: As mentioned above, poor solubility can prevent the compound from reaching its intracellular target. Confirm that this compound is fully dissolved in your stock solution and does not precipitate upon dilution in the culture medium.
-
Compound Instability: The compound may be degrading in the culture medium at 37°C over the course of the experiment. You can assess the stability of your compound under assay conditions using analytical methods like HPLC.
-
Cell Line Resistance: The chosen cell line may be resistant to the specific mechanism of action of this compound. Consider testing a panel of different cancer cell lines.
-
Incorrect Assay Endpoint: The incubation time may be too short to observe a cytotoxic effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
Issue 3: Discrepancies Between Different Viability Assays
-
Question: My results from an MTT assay are not correlating with my apoptosis assay (e.g., Annexin V staining). Why might this be?
-
Answer: Different assays measure different cellular parameters, which can lead to apparent discrepancies:
-
Metabolic vs. Membrane Integrity: The MTT assay measures metabolic activity, which is an indicator of cell viability. An Annexin V assay, on the other hand, detects the externalization of phosphatidylserine, an early marker of apoptosis. A compound could potentially inhibit metabolic activity without immediately inducing apoptosis, or vice versa.
-
Cytostatic vs. Cytotoxic Effects: this compound might be having a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells) at certain concentrations. An MTT assay would show a decrease in signal due to fewer cells, while an apoptosis assay might not show a significant increase in cell death. Running a cell counting assay in parallel can help distinguish between these effects.
-
Timing of Assays: The kinetics of metabolic inhibition and apoptosis induction can differ. It's crucial to perform a time-course analysis for both assays to understand the sequence of events.
-
Quantitative Data
Cytotoxicity of Compounds from Psoralea corylifolia
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Corylifol A | HepG2 (Human hepatocellular carcinoma) | Not Specified | 4.6 µg/mL | [4] |
| Corylifol A | Hep3B (Human hepatocellular carcinoma) | Not Specified | 13.5 µg/mL | [4] |
| Psoralen | K562 (Human chronic myelogenous leukemia) | MTT | 24.4 µg/mL | [3] |
| Psoralen | K562/ADM (Adriamycin-resistant) | MTT | 62.6 µg/mL | [3] |
| Psoralen | KB (Human oral squamous cell carcinoma) | MTT | 88.1 µg/mL | [3] |
| Psoralen | KBv200 (Vincristine-resistant) | MTT | 86.6 µg/mL | [3] |
| Isopsoralen | K562 (Human chronic myelogenous leukemia) | MTT | 49.6 µg/mL | [3] |
| Isopsoralen | K562/ADM (Adriamycin-resistant) | MTT | 72.0 µg/mL | [3] |
| Isopsoralen | KB (Human oral squamous cell carcinoma) | MTT | 61.9 µg/mL | [3] |
| Isopsoralen | KBv200 (Vincristine-resistant) | MTT | 49.4 µg/mL | [3] |
Note: Specific IC50 values for this compound are not widely reported in the currently available literature. The data presented here for related compounds from the same plant can provide a preliminary indication of the potential effective concentration range.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[5][6][7]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V-FITC Apoptosis Assay
This protocol allows for the detection of early apoptotic cells using flow cytometry by identifying the externalization of phosphatidylserine.[2][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include both positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant from adherent cells to include any floating apoptotic cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Visualizations
References
- 1. Integrative metabolomics and system pharmacology reveal the antioxidant blueprint of Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of corylifol A from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for corylifol A-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Preventing Degradation of Corylifol C in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corylifol C. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you maintain the stability of this compound in your experiments and formulations. As specific degradation data for this compound is limited, this guidance is based on established knowledge of structurally similar flavonoids and isoflavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a flavonoid isolated from the seeds of Psoralea corylifolia. Like many phenolic compounds, this compound is susceptible to degradation in solution, which can be triggered by various environmental factors. This degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the therapeutic potential of formulations.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of related flavonoids, the primary factors influencing the stability of this compound in solution are expected to be:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions and can degrade rapidly in alkaline solutions.
-
Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of chemical kinetics.
-
Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure.
-
Solvent: The type of solvent and the presence of metal ions can also impact stability.
Q3: How can I visually detect if my this compound solution has degraded?
A freshly prepared solution of this compound in a suitable organic solvent should be clear and colorless or pale yellow. The appearance of a darker yellow, brown, or orange coloration, or the formation of a precipitate, can be visual indicators of degradation. However, significant degradation can occur without any visible change, necessitating analytical confirmation.
Q4: What are the general recommendations for preparing and storing this compound solutions?
To minimize degradation, it is recommended to:
-
Use high-purity solvents: Solvents should be free of metal ion contaminants and peroxides.
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.
-
Control pH: If working with aqueous buffers, maintain a pH in the acidic to neutral range (pH 4-7).
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable.
-
Minimize oxygen exposure: Degas solvents before use and consider purging the headspace of the storage container with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid color change in solution | Oxidation or pH-induced degradation. | Prepare fresh solution using deoxygenated solvents. Check and adjust the pH of the solution to be within the stable range (pH 4-7). |
| Loss of biological activity | Degradation of this compound. | Confirm the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC). Prepare and use fresh solutions for all experiments. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Precipitation in the solution upon storage | Poor solubility or degradation leading to insoluble products. | Ensure the solvent has sufficient solubilizing capacity for this compound at the desired concentration. Filter the solution before use. Consider using co-solvents or solubility enhancers. |
Quantitative Data Summary
Table 1: Predicted Stability of this compound in Solution Based on Related Isoflavonoids
| Condition | Parameter | Expected Stability | General Observation |
| pH | Half-life (t1/2) | More stable at acidic to neutral pH (4-7) | Degradation rate increases significantly at pH > 8. |
| Temperature | Degradation Rate Constant (k) | Increases with temperature (e.g., 70-90°C) | Degradation often follows first-order kinetics. |
| Light | Photodegradation | Susceptible to degradation under UV and sunlight. | Half-lives can be in the range of hours under direct sunlight. |
| Oxygen | Oxidation | Prone to oxidation, especially in the presence of metal ions. | Use of antioxidants and chelating agents can improve stability. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound (high purity standard)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh the desired amount of this compound in a clean, dry weighing boat.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the chosen solvent (DMSO or ethanol) to dissolve the compound completely.
-
Once dissolved, add the solvent to the final volume.
-
Purge the headspace of the volumetric flask with an inert gas for 1-2 minutes.
-
Quickly cap the flask and mix the solution thoroughly.
-
Aliquot the stock solution into smaller amber glass vials to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20 °C or -80 °C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.[1][2][3][4]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
UV lamp (254 nm and 365 nm)
-
Water bath or incubator
-
HPLC system with a UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80 °C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Visualizations
References
"Corylifol C interference with assay reagents"
Welcome to the Technical Support Center for Corylifol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference when working with this compound.
Disclaimer: Currently, there is no direct scientific literature classifying this compound as a Pan-Assay Interference Compound (PAIN). However, as a phenolic compound, it shares structural motifs with classes of compounds that are known to interfere with various biochemical assays. The following troubleshooting guides and FAQs are provided as a proactive measure to help researchers identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product isolated from the plant Psoralea corylifolia. It has been identified as a potent protein kinase inhibitor.
Q2: What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in a wide range of high-throughput screening (HTS) assays, often leading to false-positive results.[1] Their activity is typically non-specific and can arise from various mechanisms, including chemical reactivity, redox cycling, aggregation, or interference with the assay technology itself.
Q3: Is there evidence of this compound acting as a PAIN?
To date, no specific studies have been published that definitively categorize this compound as a PAIN. However, its phenolic structure suggests a potential for assay interference through mechanisms common to this class of compounds. Therefore, it is prudent for researchers to be aware of these potential issues and to perform appropriate control experiments.
Q4: What are the common mechanisms of assay interference for phenolic compounds?
Phenolic compounds can potentially interfere with assays through several mechanisms:
-
Redox Activity: Many phenolic compounds can undergo redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide. This can interfere with assays that are sensitive to the redox state of the environment or that use redox-sensitive detection reagents.[1]
-
Aggregation: At certain concentrations, some organic molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive signals.[2]
-
Covalent Modification: Some compounds contain reactive electrophilic groups that can form covalent bonds with nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition.[3]
-
Interference with Detection Methods: Compounds can interfere with the detection system itself, for example, by having intrinsic fluorescence or by quenching the fluorescence of a reporter molecule.
Troubleshooting Guides
If you are observing unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps to investigate potential assay interference.
Issue 1: Suspected False-Positive Inhibition
Symptoms:
-
Inhibition is observed across multiple, unrelated assays.
-
The dose-response curve is steep or has a high Hill slope.
-
The IC50 value is highly dependent on the protein concentration in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected false-positive inhibition.
Issue 2: Potential Interference with Luciferase-Based Assays
Symptoms:
-
Unexpected increase or decrease in luminescence signal in a luciferase reporter assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase assay interference.
Experimental Protocols
Protocol 1: Orthogonal Assay Validation
Objective: To confirm if the observed biological activity of this compound is independent of the assay technology.
Methodology:
-
Primary Assay: Perform the initial screen using your standard assay protocol (e.g., a fluorescence-based assay).
-
Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection method (e.g., a luminescence-based or label-free method).
-
Dose-Response Analysis: Test this compound in a full dose-response curve in both the primary and orthogonal assays.
-
Data Comparison: Compare the IC50 values obtained from both assays. A significant difference in potency may indicate assay interference in one of the formats.
Protocol 2: Aggregation Assay
Objective: To determine if this compound forms aggregates at the concentrations used in the assay.
Methodology:
-
Dynamic Light Scattering (DLS):
-
Prepare solutions of this compound at various concentrations in the assay buffer.
-
Analyze the samples using a DLS instrument to detect the presence of particles in the nanometer to micrometer range. The appearance of large particles at higher concentrations is indicative of aggregation.
-
-
Detergent Sensitivity:
-
Run the primary bioassay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
A significant rightward shift in the IC50 value in the presence of the detergent suggests that the inhibitory activity may be due to aggregation.[2]
-
Protocol 3: Luciferase Counter-Screen
Objective: To test for direct inhibition or activation of the luciferase enzyme by this compound.
Methodology:
-
Prepare Reagents:
-
Recombinant luciferase enzyme (e.g., firefly luciferase).
-
Luciferase substrate (e.g., D-luciferin).
-
ATP.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, ATP, and luciferase enzyme.
-
Add this compound at a range of concentrations.
-
Initiate the reaction by adding the luciferase substrate.
-
Measure the luminescence signal immediately.
-
-
Analysis: A concentration-dependent decrease or increase in the luminescence signal indicates direct interference with the luciferase enzyme.[4]
Quantitative Data Summary
As there is no specific quantitative data available in the literature regarding this compound interference with assay reagents, researchers are encouraged to generate their own data using the protocols described above and to document it in a structured manner for internal validation. An example table for documenting results is provided below.
Table 1: Example Data Table for this compound Assay Interference Studies
| Assay Type | Detection Method | This compound IC50 (µM) | This compound IC50 (µM) with 0.01% Triton X-100 | Notes |
| Kinase Assay A | Fluorescence | |||
| Kinase Assay A | Luminescence | |||
| Luciferase Counter-Screen | Luminescence |
By systematically applying these troubleshooting guides and experimental protocols, researchers can gain confidence in their results and avoid pursuing potential false positives when working with this compound and other novel compounds.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Corylifol C in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corylifol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid compound isolated from the seeds of Psoralea corylifolia L.[1]. Like many other flavonoids, it exhibits poor solubility in aqueous media, which can significantly hinder its bioavailability and limit its therapeutic application in both in vitro and in vivo studies. Addressing its solubility is a critical step in preclinical and clinical development.
Q2: In which common laboratory solvents is this compound soluble?
Qualitative data suggests that this compound is soluble in several organic solvents, including:
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Nanoformulations: Reducing particle size to the nanoscale to increase surface area and dissolution rate. This includes liposomes and solid lipid nanoparticles.
-
Use of Surfactants: Employing surfactants to form micelles that can solubilize this compound.
Q4: How can I quantify the concentration of this compound in my solubility experiments?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and related flavonoids. Several HPLC methods have been developed for the analysis of compounds from Psoralea corylifolia extracts, which can be adapted for this compound.
Q5: What is known about the stability of this compound in aqueous solutions?
Specific stability data for this compound in aqueous media is limited. However, prenylflavonoids, the class of compounds this compound belongs to, can be susceptible to degradation over time in aqueous environments, influenced by factors such as pH, light, and temperature. It is crucial to perform stability studies under your specific experimental conditions. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify potential degradation products and establish the compound's stability profile.
Troubleshooting Guides
Issue 1: this compound precipitates when I add my stock solution to an aqueous buffer.
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: Decrease the final concentration of this compound in the aqueous medium. Perform a solubility assessment to determine the maximum soluble concentration in your specific buffer system.
Possible Cause 2: Insufficient co-solvent concentration.
-
Solution: If using a co-solvent system (e.g., DMSO/buffer), ensure the final concentration of the organic solvent is sufficient to maintain solubility. Note that high concentrations of organic solvents can be toxic to cells in in-vitro assays. It is a trade-off that needs to be optimized for your specific experiment.
Possible Cause 3: pH of the aqueous medium.
-
Solution: The solubility of flavonoids can be pH-dependent. Evaluate the solubility of this compound across a range of pH values relevant to your experiment to identify the optimal pH for solubility.
Issue 2: Inconsistent results in biological assays.
Possible Cause 1: Precipitation of this compound over time.
-
Solution: Prepare fresh working solutions of this compound for each experiment. If the experiment is long, consider the stability of your formulation under the incubation conditions. A solubility enhancement technique like cyclodextrin complexation or liposomal encapsulation may be necessary to maintain a stable solution.
Possible Cause 2: Degradation of this compound.
-
Solution: As the stability of this compound in aqueous media is not well-documented, it is advisable to protect solutions from light and store them at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage of stock solutions). Conduct a preliminary stability test under your assay conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the literature, the following table provides a framework for researchers to populate with their own empirically determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent/System | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Molar Solubility (M) | Method of Determination |
| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |
| PEG 400 | 25 | Data to be determined | Data to be determined | HPLC-UV |
| 10% DMSO in PBS | 25 | Data to be determined | Data to be determined | HPLC-UV |
| 5% (w/v) HP-β-CD in Water | 25 | Data to be determined | Data to be determined | HPLC-UV |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in an aqueous medium using the shake-flask method followed by HPLC quantification.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of your calibration curve.
-
Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector.
-
Develop a gradient elution method using acetonitrile and water (both with 0.1% formic acid, for example) as the mobile phase.
-
Monitor the absorbance at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
-
Calculation:
-
Prepare a standard curve of known concentrations of this compound.
-
Determine the concentration of this compound in the diluted supernatant from the standard curve.
-
Calculate the solubility in the original aqueous medium by accounting for the dilution factor.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by testing different ratios (e.g., 1:2, 1:5).
-
-
Kneading Process:
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to the powders to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
-
Drying and Pulverization:
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the prepared complex using Protocol 1 to confirm the enhancement.
-
Protocol 3: Preparation of this compound-Loaded Liposomes
This protocol provides a general thin-film hydration method for preparing liposomes encapsulating this compound.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or a bath sonicator.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound to determine the encapsulation efficiency.
-
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Troubleshooting guide for precipitation of this compound.
Caption: Signaling pathways activated by Corylifol A in muscle cells.
References
"Corylifol C experimental controls and normalization"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with Corylifol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities? A1: this compound is a flavonoid compound isolated from the fruits of Psoralea corylifolia.[1] It is known to be a potent protein kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR).[2] Other compounds from Psoralea corylifolia have demonstrated a wide range of activities, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor effects.[1][3]
Q2: What is the recommended solvent and storage condition for this compound? A2: Like most flavonoids, this compound is best dissolved in a polar organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. For long-term storage, the powder form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2]
Q3: What are typical working concentrations for in vitro experiments? A3: this compound has a very potent half-maximal inhibitory concentration (IC50) against EGFR in the low nanomolar range.[2] Therefore, for initial experiments, it is recommended to perform a dose-response study starting from a low nanomolar range (e.g., 1 nM) up to the low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and assay. For comparison, the related compound Corylifol A has been used effectively in C2C12 myoblasts at concentrations of 10, 50, and 100 nM.[4]
Q4: What are the essential controls for an experiment involving this compound? A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the observed effects are not due to the solvent itself.
-
Untreated Control (Negative Control): Cells cultured in medium without any treatment. This provides a baseline for cell health and protein/gene expression.
-
Positive Control (Assay Dependent): A known activator or inhibitor of the pathway you are studying. For example, if studying EGFR inhibition, you might use a known EGFR inhibitor like Gefitinib as a positive control.
Troubleshooting Guides
Problem: High variability or unexpected cytotoxicity in my cell viability assay.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that the final concentration of the vehicle (DMSO) in your culture medium is low (typically <0.5%) to prevent the compound from precipitating. Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions from your stock solution for each experiment.
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to ensure a uniform cell number across the plate. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow even settling.
-
-
Possible Cause 3: Vehicle Toxicity.
-
Solution: Run a vehicle control experiment with varying concentrations of your solvent (e.g., DMSO) to determine the maximum concentration your cells can tolerate without a significant decrease in viability.
-
Problem: I am not observing any effect of this compound on my target protein in a Western blot.
-
Possible Cause 1: Suboptimal Concentration or Incubation Time.
-
Solution: this compound is a potent inhibitor, but the effective concentration can be cell-line dependent. Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for observing an effect on your pathway of interest.
-
-
Possible Cause 2: Low Target Protein Expression.
-
Solution: Your cell line may not express enough of the target protein (e.g., EGFR) to see a significant change. Confirm the basal expression level of your target protein. You may need to use a positive control cell line known to express the target at high levels or stimulate the pathway (e.g., with EGF ligand for the EGFR pathway) to see the inhibitory effect of this compound.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure your this compound stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Problem: My RT-qPCR results are inconsistent after this compound treatment.
-
Possible Cause 1: Unstable Reference Genes.
-
Solution: The expression of common housekeeping genes can sometimes be affected by experimental treatments. It is critical to validate your reference genes for your specific cell line and treatment conditions. Test a panel of common reference genes (e.g., GAPDH, ACTB, B2M, TBP) and use algorithms like geNorm or NormFinder to determine the most stable gene or pair of genes for normalization.
-
-
Possible Cause 2: Poor RNA Quality.
-
Solution: Ensure that RNA is extracted using a high-quality method and that its integrity is checked (e.g., via gel electrophoresis or Bioanalyzer). Poor quality RNA can lead to unreliable cDNA synthesis and variable qPCR results.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentration for this compound.
| Compound | Target | Assay Type | IC50 Value | Source |
| This compound | Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition | 1.1 x 10⁻⁶ µg/mL (~3.25 nM) | [2] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: General workflow for in vitro analysis of this compound.
Protocol 1: Cell Viability MTS Assay
This protocol is for determining the effect of this compound on cell viability using a colorimetric MTS assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. A typical final concentration range for a dose-response curve could be 1 nM to 10 µM.
-
Include Vehicle Control wells (medium with the highest concentration of DMSO used) and Untreated Control wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the appropriate this compound concentrations or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
-
Data Acquisition and Normalization:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalization: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Protocol 2: Western Blotting for Protein Expression/Phosphorylation
This protocol describes the detection of changes in protein levels or phosphorylation status after this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the determined time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Normalization:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Normalization: To correct for loading variations, the membrane should be stripped and re-probed for a loading control protein (e.g., β-actin, GAPDH, or tubulin). Densitometry analysis is performed to quantify band intensity. The intensity of the target protein band is divided by the intensity of the corresponding loading control band.
-
Normalized Signal = (Target Protein Intensity / Loading Control Intensity)
-
-
Signaling Pathway Diagram
Hypothesized Mechanism of Action for this compound
This compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates several downstream signaling cascades that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound is hypothesized to block these downstream pathways.
Caption: Hypothesized pathway for this compound as an EGFR inhibitor.
References
- 1. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ERK | EGFR | MEK | p38 MAPK | TargetMol [targetmol.com]
- 3. Integrative metabolomics and system pharmacology reveal the antioxidant blueprint of Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Corylifol C
In the landscape of burgeoning research into natural anti-inflammatory compounds, Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound against other well-established anti-inflammatory agents, supported by experimental data. The evidence presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy: A Quantitative Overview
To contextualize the anti-inflammatory potency of this compound, its performance was benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs), a corticosteroid, and another flavonoid. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Lower IC50 values are indicative of greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| Corylifol A * | ~21 [1] |
| Indomethacin | 60.88 |
| Dexamethasone | >10 |
| Quercetin | ~10 |
*Note: A specific IC50 value for this compound for NO inhibition was not available in the reviewed literature. The value presented is for Corylifol A, a closely related compound from the same plant source, which along with other constituents of Psoralea corylifolia, has shown NO production inhibition with IC50 values in the range of 17-29 µM.[2]
Table 2: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
| Compound | IC50 (µM) |
| This compound | Data Not Available |
| Indomethacin | 143.7 |
| Dexamethasone | Data Not Available |
| Quercetin | Data Not Available |
Table 3: Inhibition of IL-6 Production/Signaling
| Compound | IC50 (µM) |
| Corylifol A (STAT3 activity) * | 0.81 |
| Indomethacin | Data Not Available |
| Dexamethasone (inhibition of IL-6 levels) | 0.005 |
| Quercetin | Data Not Available |
*Note: The IC50 value for Corylifol A represents the inhibition of IL-6-induced STAT3 promoter activity, a downstream event in the IL-6 signaling cascade, and not direct inhibition of IL-6 production.
Mechanistic Insights: Modulation of Key Inflammatory Pathways
This compound and its related compounds exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. Experimental evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as central to their mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Studies on compounds from Psoralea corylifolia indicate that they can suppress the activation of NF-κB.[3] This is a crucial mechanism for downregulating the inflammatory cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical regulator of inflammation, and its activation leads to the production of inflammatory cytokines. Corylifol A has been shown to suppress the p38 MAPK pathway, which contributes to its anti-inflammatory and muscle-protective effects.[2][4]
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the amount of nitric oxide produced by macrophages, a key indicator of the inflammatory response.
Caption: Workflow for Nitric Oxide Production Assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a highly sensitive and specific method used to quantify the levels of cytokines such as TNF-α and IL-6 secreted by cells.
Detailed Steps:
-
Coating: A 96-well microplate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight at 4°C.
-
Blocking: The plate is washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: After washing, 100 µL of cell culture supernatants (collected from LPS-stimulated macrophages treated with this compound or controls) and standards of known cytokine concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.
-
Reaction Termination and Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating the absorbance values on a standard curve.
Western Blotting for NF-κB and p38 MAPK
Western blotting is used to detect and quantify the levels of specific proteins, such as the components of the NF-κB and p38 MAPK signaling pathways, to understand the mechanism of action of this compound.
Detailed Steps:
-
Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-p38, or total p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added. The light emitted is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available data suggests that this compound, and its closely related analogue Corylifol A, exhibit promising anti-inflammatory properties. Their ability to inhibit the production of nitric oxide and interfere with the IL-6 signaling pathway, coupled with their modulatory effects on the crucial NF-κB and p38 MAPK signaling cascades, positions them as compelling candidates for further investigation in the development of novel anti-inflammatory therapeutics. While direct quantitative data for this compound's inhibition of TNF-α and IL-6 production remains to be fully elucidated, the existing evidence strongly supports its potential as a potent anti-inflammatory agent. Further research is warranted to fully characterize its efficacy and safety profile in comparison to existing treatments.
References
- 1. Bioactive constituents from Chinese natural medicines. XXXIII. Inhibitors from the seeds of Psoralea corylifolia on production of nitric oxide in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Corylifol C: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the naturally occurring flavonoid Corylifol C, isolated from the seeds of Psoralea corylifolia, has demonstrated promising antibacterial activity. This guide provides a comprehensive comparison of this compound's antibacterial spectrum and potency, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has shown notable efficacy against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen. While its broad-spectrum activity is still under investigation, current findings position this compound as a compound of interest for further antimicrobial research and development. This document summarizes the existing data on its minimum inhibitory concentrations (MICs), compares it with other compounds from its source, and outlines the experimental methodologies used to determine its activity.
Performance Comparison: Antibacterial Spectrum of this compound
Current research indicates that this compound is effective against certain Gram-positive bacteria. A key study has established a Minimum Inhibitory Concentration (MIC) of 16 µg/mL for this compound against two distinct strains of MRSA[1][2]. The antibacterial activity of an ethanol extract from Psoralea corylifolia seeds, which contains this compound, has also been demonstrated against Staphylococcus aureus and Escherichia coli[3]. However, specific MIC values for purified this compound against a wider range of bacteria, including Gram-negative strains, are not yet extensively documented in publicly available literature.
For context, the activity of this compound can be compared to other antibacterial compounds isolated from Psoralea corylifolia, as detailed in the table below.
| Compound | Bacterial Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | MRSA (OM481 & OM584) | 16 [1][2] |
| Isobavachalcone | MRSA (OM481 & OM584) | 8 |
| Bakuchiol | MRSA (OM481 & OM584) | 8 |
| Neobavaisoflavone | MRSA (OM481 & OM584) | 16 |
| Corylifol B | MRSA (OM481 & OM584) | 8 - 16 |
This table presents comparative data for compounds isolated from Psoralea corylifolia against MRSA strains as reported in the same study.
Mechanism of Action: Targeting the Bacterial Cell Membrane
The precise antibacterial mechanism of this compound is an active area of investigation. However, research on isopentenyl flavonoids, a class of compounds to which this compound belongs, suggests a primary mode of action involving the disruption of the bacterial cell membrane[4]. It is hypothesized that these compounds interact with the phospholipid bilayer of the bacterial membrane, leading to increased permeability and subsequent cell death. This membrane-targeting mechanism is a promising avenue for combating drug-resistant bacteria, as it can be less prone to the development of resistance compared to mechanisms that target specific enzymes.
Caption: Hypothesized mechanism of this compound targeting the bacterial cell membrane.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for this analysis.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions
The current data on this compound's antibacterial activity is promising but warrants further investigation. Future research should focus on:
-
Expanding the Antibacterial Spectrum: Testing this compound against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Comparative Efficacy Studies: Directly comparing the MIC values of this compound with those of standard-of-care antibiotics against various bacterial strains.
-
Elucidating the Mechanism of Action: Conducting detailed mechanistic studies to confirm the membrane-disrupting effects and explore other potential intracellular targets.
-
In Vivo Efficacy and Toxicity: Evaluating the antibacterial efficacy and safety profile of this compound in preclinical animal models.
The exploration of natural compounds like this compound is crucial in the fight against antimicrobial resistance. The insights provided in this guide aim to stimulate further research into this promising antibacterial agent.
References
- 1. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Corylifol C and Other Flavonoids: A Comparative Guide to Kinase Inhibition
An Overview of Flavonoids as Kinase Inhibitors
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are gaining significant attention in biomedical research for their diverse pharmacological activities, including their potent ability to inhibit protein kinases.[1] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of flavonoids to target and modulate the activity of these enzymes makes them promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the kinase inhibitory properties of Corylifol C, a flavonoid derived from the seeds of Psoralea corylifolia, against other well-characterized flavonoids. While data on this compound is emerging, this guide also incorporates information on the closely related and more extensively studied compound, Corylifol A, to provide a broader context for the potential of this class of compounds.
This compound and Corylifol A: Emerging Kinase Inhibitors
This compound has been identified as a potent inhibitor of several key protein kinases. Notably, it has demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a critical driver of cell proliferation in many cancers, with a reported half-maximal inhibitory concentration (IC50) of 1.1 x 10-6 µg/ml.[2] Furthermore, this compound has been shown to strongly inhibit the phosphorylation of MAPK/ERK kinase (MEK), a central component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2]
Corylifol A , also known as corylin, has a more extensively documented profile as a kinase inhibitor. It effectively inhibits the interleukin-6 (IL-6) induced activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of inflammation and tumorigenesis, with an IC50 value of 0.81 µM.[3][4][5] Mechanistic studies have revealed that Corylifol A directly binds to and inhibits Thousand-and-one amino acid kinase 1 (TAOK1), a kinase upstream of the p38-MAPK pathway, thereby attenuating downstream signaling.[6]
Comparative Analysis with Other Flavonoids
To provide a comprehensive understanding of the kinase inhibitory potential of this compound and A, this section compares their activities with those of other well-researched flavonoids: quercetin, luteolin, and myricetin.
Quantitative Data on Kinase Inhibition
The following table summarizes the available quantitative data (IC50 values) for the inhibition of various kinases by this compound, Corylifol A, and other prominent flavonoids.
| Flavonoid | Target Kinase | IC50 Value | Reference |
| This compound | EGFR | 1.1 x 10-6 µg/ml | [2] |
| Corylifol A | STAT3 (IL-6 induced) | 0.81 µM | [3][4][5] |
| Quercetin | A431 cell proliferation | 21 µM | [7] |
| CDK6 | ~5.89 µM | [8] | |
| Luteolin | A431 cell proliferation | 19 µM | [7] |
| PI3K (in HUVECs) | ~5 µM | [9] | |
| VRK1 | 15.41 µM (HeLa), 36.35 µM (U2OS) | [10] | |
| Myricetin | Fyn | IC50 < 1 µM | [11] |
| Lck | IC50 > 100 µM | [11] | |
| MEK1 | Potent inhibitor | [12] | |
| PAK1 | Induces apoptosis | [13] |
Signaling Pathways Targeted by Flavonoids
Flavonoids exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The two most prominent pathways affected are the PI3K/Akt/mTOR and the MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival. Its aberrant activation is a frequent event in cancer. Several flavonoids, including luteolin and myricetin, have been shown to inhibit this pathway at various points.[9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds isolated from Psoralea corylifolia seeds inhibit protein kinase activity and induce apoptotic cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Phenolic Compounds Isolated from Psoralea corylifolia Inhibit IL-6-induced STAT3 Activation | Semantic Scholar [semanticscholar.org]
- 5. Metabolism and disposition of corylifol A from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for corylifol A-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corylifol A ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sketchviz.com [sketchviz.com]
- 13. PI3K Inhibitors and Their Role as Novel Agents for Targeted Therapy in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Corylifol C and Bavachin: Unveiling Their Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, biological activities, and underlying mechanisms of two promising flavonoids, Corylifol C and bavachin, derived from Psoralea corylifolia.
This compound and bavachin, two prominent flavonoids isolated from the seeds of Psoralea corylifolia, have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a detailed comparative analysis of these two compounds, presenting their physicochemical characteristics, and a wealth of experimental data on their cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. The information is structured to facilitate a clear understanding of their respective therapeutic potential and mechanisms of action, aiding researchers in the advancement of natural product-based drug discovery.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and bavachin is crucial for their development as therapeutic agents. These characteristics influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Bavachin |
| Molecular Formula | C₂₀H₁₈O₅[1] | C₂₀H₂₀O₄ |
| Molecular Weight | 338.4 g/mol [1] | 324.4 g/mol |
| Chemical Structure | (Structure available in chemical databases) | (Structure available in chemical databases) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Information not explicitly available in search results. |
Comparative Biological Activities
This section provides a detailed comparison of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of this compound and bavachin, supported by quantitative experimental data.
Cytotoxic Activity
Both this compound and bavachin have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
| Cell Line | Compound | IC₅₀ Value | Reference |
| HepG2 (Hepatocellular carcinoma) | This compound | 4.6 µg/mL | [2] |
| Hep3B (Hepatocellular carcinoma) | This compound | 13.5 µg/mL | [2] |
| Tu212 (Laryngopharyngeal cancer) | Bavachin | 46.09 µM | |
| FaDu (Laryngopharyngeal cancer) | Bavachin | 52.26 µM | |
| MA-104 (Monkey kidney epithelial) | Bavachin | 25.2 µM (CC₅₀) | [3] |
Anti-inflammatory Activity
Both compounds exhibit promising anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
| Assay | Compound | Activity | IC₅₀/EC₅₀ Value | Reference |
| LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages | Bavachin | Inhibition | EC₅₀ = 28.0 µM | [4] |
| LPS-induced Prostaglandin E₂ (PGE₂) Production in J774A.1 Macrophages | Bavachin | Inhibition | EC₅₀ = 15.3 µM | [4] |
| LPS-induced IL-6 Production | Bavachin | Reduction | Not specified | [5] |
| LPS-induced IL-12p40 Production | Bavachin | Reduction | Not specified | [5] |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-6) in db/db mice | This compound & Bavachin | Suppression | Not specified | [6] |
Antioxidant Activity
While both compounds are reported to possess antioxidant properties, specific comparative quantitative data from standardized assays like DPPH and ABTS are not consistently available in the reviewed literature. General antioxidant activity has been attributed to the extracts of Psoralea corylifolia containing these compounds.
Antimicrobial Activity
This compound and bavachin have shown activity against a range of microorganisms, including bacteria and viruses.
| Organism/Virus | Compound | MIC/EC₅₀ Value | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound | 16 µg/mL | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Bavachin | 32 µg/mL | |
| Bovine Rotavirus G8P[7] | Bavachin | EC₅₀ = 10.6 µM | [3] |
| Porcine Rotavirus G5P[7] | Bavachin | EC₅₀ = 13.0 µM | [3] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound and bavachin is essential for elucidating their therapeutic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Both this compound and bavachin have been shown to modulate this pathway. Bavachin, in particular, has been demonstrated to inhibit the IKK-IκBα-NF-κB signaling cascade. This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p50/p65 NF-κB subunits and subsequent transcription of pro-inflammatory genes.
Other Signaling Pathways
Bavachin has been shown to modulate a variety of other signaling pathways, contributing to its diverse biological activities:
-
STAT3 and MAPK Pathways: Bavachin suppresses the proliferation of laryngopharyngeal cancer by regulating these pathways.
-
NFAT Signaling Pathway: Bavachin exhibits immunoadjuvant activity by targeting this pathway.
This compound is a potent protein kinase inhibitor, notably inhibiting the Epidermal Growth Factor Receptor (EGFR) and showing effects on the MAPK/ERK signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, Hep3B, Tu212, FaDu) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or bavachin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound or bavachin for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 540 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) for NO production is determined.
Antioxidant Assay (DPPH Radical Scavenging Activity)
-
Sample Preparation: Different concentrations of this compound or bavachin are prepared in a suitable solvent.
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The sample solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.
-
IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
Logical Relationship of Structural Differences to Activity
The structural differences between this compound and bavachin, particularly the presence of a hydroxyl group at the C-4' position in bavachin versus a catechol group (3',4'-dihydroxy) in this compound, likely contribute to their differing biological activities. The additional hydroxyl group in this compound may enhance its antioxidant potential and influence its interaction with protein kinases. The prenyl group present in both molecules is known to be important for their biological activities, contributing to their lipophilicity and interaction with cell membranes and protein targets.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bavachin attenuates LPS-induced inflammatory response and inhibits the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Corylifol C's Effects Across Cell Lines: An Overview
A comprehensive review of existing scientific literature reveals a notable scarcity of direct research on the effects of Corylifol C across various cell lines. While its parent plant, Psoralea corylifolia, and related compounds such as Corylifol A and Corylin have been the subject of numerous studies, this compound remains largely uncharacterized in terms of its comparative bioactivity. This guide summarizes the limited available information on this compound and, as a proxy, provides a detailed comparison of the more extensively studied Corylifol A to offer insights into the potential activities of this class of compounds.
Limited Data on this compound
Initial searches have identified this compound as a flavonoid isolated from Psoralea corylifolia. One study highlights it as a potent protein kinase inhibitor with specific activity against the epidermal growth factor receptor (EGFR)[1]. Another publication noted its isolation and assessed its radioprotective properties, observing a selective protective effect in HBL-100 cells against damage from ionizing radiation. However, these studies do not provide the quantitative data across multiple cell lines necessary for a comparative analysis of its reproducibility and efficacy.
Due to the lack of sufficient publicly available data on the specific effects of this compound, a direct comparison of its performance across different cell lines is not feasible at this time. Researchers interested in this specific compound are encouraged to perform primary research to establish its bioactivity profile.
Comparative Analysis of Corylifol A
As an alternative, this guide presents a comparative analysis of Corylifol A, a closely related and more thoroughly investigated compound from Psoralea corylifolia. The following sections detail its effects on various cell lines, providing quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The cytotoxic and biological effects of Corylifol A have been evaluated in several cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures reported in the literature.
| Cell Line | Effect Measured | Concentration/IC50 | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 4.6 µg/mL | [2] |
| Hep3B (Hepatocellular Carcinoma) | Cytotoxicity | 13.5 µg/mL | [2] |
| Hep3B (Hepatocellular Carcinoma) | Inhibition of IL-6-induced STAT3 promoter activity | 0.81 ± 0.15 µM | [2] |
| C2C12 (Mouse Myoblasts) | Myogenesis Enhancement | 10, 50, 100 nM |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for the reproducible investigation of Corylifol A's effects.
Cell Culture and Treatment:
-
Hepatocellular Carcinoma Cells (HepG2, Hep3B): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. For cytotoxicity assays, cells are seeded in 96-well plates and treated with various concentrations of Corylifol A for a specified period (e.g., 48 hours).
-
Myoblasts (C2C12): C2C12 cells are maintained in a growth medium and differentiation is induced by switching to a differentiation medium. Corylifol A is added to the differentiation medium at the desired concentrations.
Cytotoxicity and Proliferation Assays:
-
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Following treatment with Corylifol A, MTT solution is added to the cells, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Signaling Pathway Analysis:
-
Western Blotting: To investigate the effect of Corylifol A on specific signaling pathways, protein expression levels are analyzed by Western blotting. Cells are treated with Corylifol A, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., STAT3, phospho-STAT3) and corresponding secondary antibodies.
-
Reporter Gene Assays: To measure the transcriptional activity of specific pathways, reporter gene assays are utilized. For instance, to assess STAT3 activity, cells can be transfected with a STAT3-responsive luciferase reporter plasmid. Following treatment with Corylifol A and an inducer (e.g., IL-6), luciferase activity is measured to determine the effect on STAT3-mediated gene transcription.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of Corylifol A and a typical experimental workflow for assessing its effects.
References
- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of corylifol A from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for corylifol A-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Corylifol C: An In Vivo Therapeutic Contender in Musculoskeletal Health
A Comparative Guide for Researchers and Drug Development Professionals
Corylifol C, a prenylflavonoid isolated from the seeds of Psoralea corylifolia, is emerging as a compound of significant interest in the realm of therapeutic development. In vivo studies have begun to validate its potential, particularly in the challenging fields of muscle atrophy and osteoporosis. This guide provides an objective comparison of this compound's in vivo performance against established and alternative treatments, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
I. Attenuation of Muscle Atrophy in Diabetic Models
Recent in vivo research has highlighted the promise of this compound in mitigating muscle atrophy, a debilitating complication of diabetes. The primary model for these investigations has been the use of dexamethasone (DEX)-induced muscle atrophy in mice and the genetically diabetic db/db mouse model.
Comparative Efficacy of this compound and Alternatives
The therapeutic effects of this compound have been directly compared with Bavachin, another prenylflavonoid from Psoralea corylifolia, and can be contextualized against standard diabetic treatments like Metformin and Insulin, which have also been studied for their impact on muscle wasting.
| Compound | Animal Model | Dosage | Key Outcomes |
| This compound | DEX-induced atrophic mice; db/db mice | 10 mg/kg | - Improved muscle strength and cross-sectional area. - Enhanced mitochondrial biogenesis and function. - Activated AKT signaling pathway. - Modulated AMPKα signaling pathway. |
| Bavachin | DEX-induced atrophic mice; db/db mice | 10 mg/kg | - Similar improvements in muscle strength and mitochondrial function as this compound. - Also acts on AKT and AMPKα signaling pathways. |
| Metformin | db/db mice | 250-300 mg/kg | - Can induce muscle atrophy by upregulating myostatin. - May impair muscle function in an insulin-resistant state.[1][2] |
| Insulin | db/db mice | Variable (e.g., 1 U/kg, twice daily) | - Can rescue muscle atrophy in Type 1 diabetes models by promoting protein synthesis and inhibiting degradation. - Effects in Type 2 diabetes models with insulin resistance are more complex.[3] |
Experimental Protocol: Dexamethasone-Induced Muscle Atrophy Model
This protocol outlines the methodology used to induce and assess muscle atrophy in mice, providing a basis for replicating and comparing therapeutic interventions.
1. Animal Model: Male C57BL/6 mice (8-10 weeks old).
2. Induction of Atrophy:
-
Administer dexamethasone (20 mg/kg body weight) via intraperitoneal (i.p.) injection daily for 10 consecutive days.[4][5][6][7][8]
3. Therapeutic Intervention:
-
Administer this compound (10 mg/kg), Bavachin (10 mg/kg), or vehicle control orally once daily, starting two days prior to the first dexamethasone injection and continuing for the duration of the 12-day experiment.[9]
4. Outcome Measures:
-
Grip Strength: Assessed using a grip strength meter to measure forelimb muscle function.
-
Muscle Mass: At the end of the study, mice are euthanized, and various muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.
-
Histological Analysis: Muscle cross-sectional area is determined by staining muscle sections with hematoxylin and eosin (H&E).
-
Biochemical Analysis: Western blotting is used to quantify the protein expression levels of key signaling molecules in muscle tissue lysates (e.g., AKT, p-AKT, AMPKα, p-AMPKα, PGC-1α, MyoD, myogenin).
Signaling Pathways in this compound-Mediated Myogenesis
This compound's beneficial effects on muscle atrophy are attributed to its modulation of key signaling pathways that regulate protein synthesis, degradation, and mitochondrial function.
Caption: this compound signaling in muscle cells.
II. Potential in Combating Osteoporosis
While direct in vivo validation of this compound for osteoporosis is still emerging, studies on the closely related compound, Corylifol A, and other constituents of Psoralea corylifolia provide a strong rationale for its investigation in this area. The ovariectomized (OVX) rodent model is the standard for mimicking postmenopausal osteoporosis.
Comparative Efficacy in Osteoporosis Models
| Compound | Animal Model | Dosage | Key Outcomes |
| Corylifol A | Ovariectomized (OVX) mice | Not specified in abstract | - Prevented trabecular bone loss. - Reduced the number of osteoclasts on the bone surface. - Suppressed osteoclastogenesis by inhibiting intracellular reactive oxygen species (ROS). |
| Corylin | Ovariectomized (OVX) mice | Not specified in abstract | - Attenuated OVX-induced bone loss. - Inhibited osteoclast formation and bone resorption capacity.[10] |
| Alendronate | Ovariectomized (OVX) rats/mice | Standard clinical treatment | - A bisphosphonate that inhibits osteoclast-mediated bone resorption. - Increases bone mineral density. |
| Estrogen Replacement | Ovariectomized (OVX) rats/mice | Standard clinical treatment | - Prevents bone loss by maintaining estrogen levels. |
Experimental Protocol: Ovariectomy-Induced Osteoporosis Model
This protocol describes the induction of osteoporosis in rodents, a crucial model for testing anti-osteoporotic agents.
1. Animal Model: Female Sprague-Dawley rats or C57BL/6 mice (typically 3-6 months old).
2. Surgical Procedure:
-
Anesthetize the animals following institutional guidelines.
-
Perform a bilateral ovariectomy through a dorsal or ventral incision to induce estrogen deficiency.[11][12][13]
-
A sham operation (laparotomy without ovary removal) is performed on the control group.
3. Post-Operative Care and Treatment Initiation:
-
Allow a recovery period (typically 2-4 weeks) for the development of bone loss.
-
Initiate treatment with this compound, control compounds, or vehicle.
4. Outcome Measures:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA) at various skeletal sites (e.g., femur, lumbar spine).
-
Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture, including trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Biomechanical Testing: Three-point bending tests on long bones (e.g., femur) to assess bone strength.
-
Serum Biomarkers: Measurement of markers of bone formation (e.g., alkaline phosphatase, osteocalcin) and resorption (e.g., C-terminal telopeptide of type I collagen) in serum.
Experimental Workflow for Osteoporosis Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-osteoporotic potential of a compound.
Caption: Workflow for in vivo osteoporosis study.
III. Future Directions: Exploring Broader Therapeutic Potential
While the in vivo evidence for this compound is currently concentrated on musculoskeletal disorders, preliminary in vitro data and studies on related compounds suggest its potential in other therapeutic areas.
-
Oncology: In vitro studies have indicated that compounds from Psoralea corylifolia possess anticancer properties.[13][14] Future in vivo research using xenograft tumor models is warranted to validate these findings for this compound.[15][16][17][18]
-
Anti-inflammatory Effects: The anti-inflammatory potential of related compounds has been demonstrated in vitro.[19] In vivo validation using models such as carrageenan-induced paw edema is a logical next step to explore this compound's efficacy in this domain.[20][21][22][23][24]
-
Neuroprotection: The neuroprotective effects of other phytochemicals are well-documented, and some compounds from Psoralea corylifolia have shown promise in vitro.[20][25][26][27][28] Investigating this compound in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could unveil new therapeutic avenues.[29][30][31][32][33][34][35][36][37]
Conclusion
The in vivo validation of this compound's therapeutic potential is in its early but promising stages. The existing data strongly supports its role as a lead compound for the development of treatments for muscle atrophy, particularly in the context of diabetes. Its potential in osteoporosis is also significant and warrants further direct investigation. For researchers and drug development professionals, this compound represents a compelling natural product with a clear mechanism of action in musculoskeletal health, meriting deeper exploration and preclinical evaluation for a range of debilitating conditions. Future in vivo studies will be critical to fully elucidate its therapeutic utility across a broader spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bavachin protects against diet-induced hepatic steatosis and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro dopaminergic neuroprotective and in vivo antiparkinsonian-like effects of Delta 3,2-hydroxybakuchiol isolated from Psoralea corylifolia (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone-induced muscle atrophy and bone loss in six genetically diverse collaborative cross founder strains demonstrates phenotypic variability by Rg3 treatment -Journal of Ginseng Research [koreascience.kr]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. Cancer Cell Line Efficacy Studies [jax.org]
- 19. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cognitive-Enhancing Effects of a Polyphenols-Rich Extract from Fruits without Changes in Neuropathology in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 32. View of Utility of animal models of Alzheimer’s disease in food bioactive research | Journal of Food Bioactives [isnff-jfb.com]
- 33. researchgate.net [researchgate.net]
- 34. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Neuroprotective effects of curcumin lipid-core nanocapsules in a model Alzheimer's disease induced by β-amyloid 1-42 peptide in aged female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Commentary: Identification of potential therapeutic compounds for Parkinson's disease using Drosophila and human cell models [jneurology.com]
- 37. Norfluoxetine Prevents Degeneration of Dopamine Neurons by Inhibiting Microglia-Derived Oxidative Stress in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Corylifol C
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Corylifol C, a significant bioactive compound isolated from Psoralea corylifolia. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of validated analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for their research needs. This document details experimental protocols and presents quantitative data in a structured format for clear comparison.
Introduction to this compound Analysis
This compound is a prenylated flavonoid found in the seeds of Psoralea corylifolia, a plant widely used in traditional medicine. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms. While various analytical methods have been developed for the constituents of Psoralea corylifolia, this guide focuses on the cross-validation aspects of the most common techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of HPLC-UV and UPLC-MS/MS methods, which are frequently employed for the analysis of compounds from Psoralea corylifolia.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; co-elution of isomers can be a challenge.[1] | High; capable of distinguishing between isobaric compounds.[2] |
| Sensitivity | Lower; typically in the µg/mL to ng/mL range. | Higher; capable of reaching pg/mL levels. |
| Linearity (r²) | ≥ 0.999[3] | > 0.999[4] |
| Accuracy (% Recovery) | 96.3% to 102.3%[5] | 95.3% to 108.2%[5] |
| Precision (%RSD) | < 3%[5] | < 15%[4] |
| Application | Routine quality control, quantification of major components.[3][6] | Pharmacokinetic studies, metabolite identification, quantification of trace components.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide representative protocols for HPLC-UV and UPLC-MS/MS analysis of compounds from Psoralea corylifolia.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous quantification of several components in Psoralea corylifolia extracts.[3][6]
a. Sample Preparation:
-
Weigh 50 g of dried and powdered seeds of Psoralea corylifolia.
-
Extract twice with 300 mL of 70% ethanol by refluxing for 2 hours.
-
Filter the extracted solution through a 5 µm filter paper.
-
Evaporate the solvent using a rotary evaporator to obtain the dried extract.
-
Dissolve the extract in methanol to a final concentration of 20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]
b. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: Typically around 1.0 mL/min, can be optimized (e.g., reduced to 0.8 mL/min) to improve resolution.[1]
-
Column Temperature: Maintained between 25°C and 40°C to optimize separation.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies.[2]
a. Sample Preparation (for Plasma Samples):
-
To a plasma sample, add an internal standard.
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and interfering substances.
-
Centrifuge the sample to pellet the precipitate.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of methanol and 0.1% aqueous formic acid.[2]
-
Flow Rate: Typically 0.3 - 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) for specific quantification of the parent and product ions of the analyte and internal standard.[2]
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical component of cross-validation.
Caption: Workflow for analytical method validation.
Logical Relationship in Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method for this compound.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, isopsoralenoside, psoralen and isopsoralen from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation, identification, and quantification of active constituents in Fructus Psoraleae by high-performance liquid chromatography with UV, ion trap mass spectrometry, and electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Natural and Synthetic Corylifol C
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Biological Activities of Natural Corylifol C
The following table summarizes the reported in vitro biological activities of natural this compound. These activities highlight its potential as a therapeutic agent in various disease models.
| Biological Activity | Assay | Cell Line/Model | Key Findings (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO production | [1] |
| Antioxidant | DPPH Radical Scavenging | Cell-free | Moderate scavenging activity | [2] |
| Anticancer | Cytotoxicity | Human cancer cell lines | Varies depending on the cell line | [3] |
| Protein Kinase Inhibition | Epidermal Growth Factor Receptor (EGFR) Kinase Assay | Cell-free | Potent inhibitor | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.[2]
Anticancer Activity: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines are cultured in a suitable medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with different concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of cell growth, is then calculated.[3]
Mandatory Visualizations
Signaling Pathway
References
Unveiling the Potency of Corylifol C: A Comparative Guide to its Dose-Response Relationship
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and development, a comprehensive understanding of a compound's dose-response relationship is paramount. This guide provides a detailed comparison of the biological activities of Corylifol C, a natural compound isolated from the seeds of Psoralea corylifolia, with a focus on its dose-dependent effects. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound.
Executive Summary
This compound has emerged as a promising natural compound with potent biological activities, notably as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide synthesizes available data on the dose-response relationship of this compound, presenting its inhibitory effects in a clear, comparative format. Furthermore, it details the experimental protocols for relevant assays and contrasts the efficacy of this compound with established therapeutic alternatives.
Data Presentation: Dose-Response Relationships of this compound and Related Compounds
The following tables summarize the quantitative data on the inhibitory activities of this compound and other compounds derived from Psoralea corylifolia. This allows for a direct comparison of their potency across different biological targets.
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity
| Compound | Target | IC50 Value | Source |
| This compound | EGFR | 1.1 x 10-6 µg/ml | [1][2] |
| Xanthoangelol | EGFR | 4.4 x 10-6 µg/ml | [1][2] |
Table 2: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 Value (µM) | Source |
| Chromenoflavanone | LPS-activated microglia | 11.4 | [3] |
| 4-Hydroxylonchocarpin | LPS-activated microglia | 10.2 | [3] |
| Psoracorylifol F | RAW 264.7 cells | 7.71 - 27.63 | [4] |
Table 3: Inhibition of IL-6-induced STAT3 Promoter Activity
| Compound | Cell Line | IC50 Value (µM) | Source |
| Corylifol A | Hep3B | 0.81 ± 0.15 | [5] |
Comparison with Alternatives: this compound vs. Established EGFR Inhibitors
The therapeutic landscape for diseases driven by EGFR hyperactivity is dominated by synthetic tyrosine kinase inhibitors (TKIs). A comparison of the reported inhibitory concentration of this compound with these established drugs provides a preliminary assessment of its relative potency.
Table 4: Comparative IC50 Values of EGFR Tyrosine Kinase Inhibitors
| Compound | Target | IC50 Value |
| This compound | EGFR | ~3.25 µM (converted from µg/ml) |
| Gefitinib | EGFR (H3255 cells) | 0.003 µM |
| Erlotinib | EGFR (A431 cells) | 0.1 µM |
| Afatinib | EGFR (H1975 cells) | < 100 nM |
Note: The IC50 values for the established inhibitors are derived from various cell-based assays and are presented for comparative purposes. Direct comparison requires studies conducted under identical experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to generate the dose-response data is crucial for its interpretation and for designing future experiments.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Workflow:
Protocol Details:
-
Reagent Preparation: Prepare stock solutions of recombinant EGFR enzyme, ATP, and a suitable peptide substrate (e.g., Y12-Sox) in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Test compounds are serially diluted in a suitable solvent like DMSO.
-
Pre-incubation: The EGFR enzyme is pre-incubated with varying concentrations of the test compound (or vehicle control) in a microtiter plate for a defined period (e.g., 30 minutes at 27°C) to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP and peptide substrate mixture to the wells.
-
Signal Detection: The reaction progress is monitored by measuring the increase in fluorescence (or other appropriate signal) over time using a plate reader.
-
Data Analysis: The initial velocity of the reaction is determined from the linear phase of the progress curves. These velocities are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated by fitting the data to a suitable dose-response model.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Protocol Details:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent, which forms a colored azo dye in the presence of nitrite.
-
Data Analysis: The absorbance of the colored product is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways
This compound's primary known mechanism of action is the inhibition of the EGFR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
Conclusion
The available data indicates that this compound is a potent inhibitor of EGFR kinase activity, with an IC50 value in the low micromolar range. Its efficacy is comparable to that of other natural compounds and warrants further investigation as a potential therapeutic agent. The provided experimental protocols offer a foundation for researchers to conduct further dose-response validation studies and to explore the broader pharmacological profile of this promising natural product. Direct comparative studies with clinically approved EGFR inhibitors under standardized conditions are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. Prenylflavones from Psoralea corylifolia inhibit nitric oxide synthase expression through the inhibition of I-kappaB-alpha degradation in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of a new meroterpene and inhibitors of nitric oxide production from Psoralea corylifolia fruits guided by TLC bioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of Corylifol C: A Comparative Guide for Researchers
For Immediate Release
Recent investigations into the bioactivity of Corylifol C, a flavonoid isolated from Psoralea corylifolia, have highlighted its potential as a potent therapeutic agent. While research into its synergistic effects with other compounds is still in its nascent stages, its well-documented mechanism of action as a protein kinase inhibitor opens a promising avenue for combination therapies in oncology and infectious diseases. This guide provides a comparative framework for researchers, drug development professionals, and scientists, outlining potential synergistic combinations based on its molecular targets and offering detailed experimental protocols to explore these interactions.
Core Mechanism of Action: A Foundation for Synergy
This compound has been identified as a potent inhibitor of key protein kinases involved in cellular proliferation and survival. Specifically, it has demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and MAPK/ERK kinase (MEK).[1] This dual inhibition of critical nodes in the MAPK signaling pathway forms the rational basis for exploring its synergistic potential with other targeted therapies.
Hypothesized Synergistic Combinations in Oncology
Given this compound's inhibitory effects on the EGFR/MEK pathway, combining it with inhibitors of parallel or downstream signaling pathways could lead to enhanced anti-cancer efficacy and potentially overcome resistance mechanisms.
Table 1: Proposed Synergistic Combinations of this compound with Anticancer Agents
| Compound Class | Specific Compound (Example) | Rationale for Synergy | Primary Endpoint for Synergy Assessment |
| PI3K Inhibitors | Alpelisib | Dual blockade of two major oncogenic signaling pathways (MAPK and PI3K/Akt) can induce synthetic lethality in cancer cells. | Combination Index (CI) < 1 in cell viability assays. |
| mTOR Inhibitors | Everolimus | Vertical inhibition of the PI3K/Akt/mTOR pathway downstream of EGFR, potentially leading to a more profound and sustained anti-proliferative effect. | Significant increase in apoptosis rates compared to single agents. |
| CDK4/6 Inhibitors | Palbociclib | Complementary inhibition of cell cycle progression, with this compound blocking mitogenic signaling and CDK4/6 inhibitors directly halting cell cycle machinery. | Enhanced G1 cell cycle arrest and tumor growth delay in xenograft models. |
Potential Synergies in Antibacterial Therapy
This compound has also exhibited potent antibacterial effects, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).[2] Combining this compound with existing antibiotics could enhance their efficacy, lower the required dosage, and combat resistance.
Table 2: Proposed Synergistic Combinations of this compound with Antibiotics against MRSA
| Antibiotic Class | Specific Compound (Example) | Hypothesized Mechanism of Synergy | Primary Endpoint for Synergy Assessment |
| Beta-lactams | Oxacillin | This compound may disrupt bacterial cell wall synthesis or inhibit efflux pumps, thereby re-sensitizing MRSA to beta-lactam antibiotics. | Fractional Inhibitory Concentration Index (FICI) ≤ 0.5. |
| Aminoglycosides | Gentamicin | Potential for increased uptake of gentamicin due to membrane-destabilizing effects of this compound, leading to enhanced inhibition of protein synthesis. | Significant reduction in bacterial viability in time-kill assays. |
| Glycopeptides | Vancomycin | This compound could interfere with cell wall precursors, facilitating the action of vancomycin on peptidoglycan synthesis. | Lowering of the Minimum Inhibitory Concentration (MIC) of vancomycin in combination. |
Experimental Protocols for Synergy Assessment
I. In Vitro Synergy Assessment in Cancer Cell Lines
1. Cell Culture:
-
Select a panel of cancer cell lines with known mutational status of the EGFR and RAS/RAF pathways (e.g., A549, NCI-H1975, MCF-7).
-
Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the combination drug, and their combination in a fixed-ratio design for 72 hours.
-
Determine cell viability using the chosen assay and a microplate reader.
-
Calculate the IC50 values for each compound alone and in combination.
3. Synergy Analysis:
-
Use the Chou-Talalay method to calculate the Combination Index (CI) from the dose-response curves.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
II. In Vitro Synergy Assessment against MRSA
1. Bacterial Strains and Culture:
-
Use standard MRSA strains (e.g., ATCC 43300) and clinical isolates.
-
Culture bacteria in Mueller-Hinton Broth (MHB) or on Mueller-Hinton Agar (MHA).
2. Checkerboard Assay:
-
In a 96-well microtiter plate, prepare a two-dimensional serial dilution of this compound and the antibiotic.
-
Inoculate each well with a standardized MRSA suspension.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity.
3. Synergy Calculation:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.
Visualizing Pathways and Workflows
Caption: Proposed synergistic mechanism of this compound with a PI3K inhibitor.
Caption: Experimental workflow for assessing synergistic interactions.
References
- 1. Compounds isolated from Psoralea corylifolia seeds inhibit protein kinase activity and induce apoptotic cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Corylifol C
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Corylifol C, a compound known to cause skin and eye irritation, and potential allergic reactions, and is toxic to aquatic life. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with most laboratory chemicals, is governed by institutional and national regulations. It is classified as hazardous waste and must not be disposed of in the regular trash or poured down the drain.[1][2]
Waste Identification and Segregation
-
Pure this compound (Solid): Unused or expired solid this compound should be collected in a designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as contaminated gloves, weigh boats, pipette tips, and absorbent paper, must also be treated as hazardous waste.
-
Solutions Containing this compound: Liquid waste containing this compound should be collected in a separate, compatible liquid waste container.
-
Segregation: It is critical to segregate waste streams. Do not mix this compound waste with other incompatible chemical waste. For example, store it separately from strong acids, bases, and oxidizing agents.
Waste Containment and Labeling
-
Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[1] The container must be in good condition, with no cracks or leaks.[3]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][3]
-
The concentration and quantity of the waste.
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator or responsible person.[1]
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Storage of Hazardous Waste
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Closure: Keep the waste container closed at all times, except when adding waste.[3]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1]
-
Waste Disposal Form: You will likely need to complete a hazardous waste disposal form, providing details about the waste stream.[1]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve this compound.[3] Given its solubility, solvents such as acetone, chloroform, or ethyl acetate could be used.[4]
-
Rinsate Collection: Crucially, the rinsate from each rinse must be collected and treated as hazardous liquid waste. [3] This rinsate should be added to your designated liquid hazardous waste container.
-
Final Rinse: After the solvent rinses, perform a final rinse with water. This final water rinsate can typically be disposed of down the drain, but it is advisable to check with your local EHS for specific guidance.
-
Container Disposal: Once decontaminated, deface or remove the original label from the container and dispose of it in the regular trash.[5]
Quantitative Data Summary
For clarity, the following table summarizes key quantitative aspects of the disposal process.
| Parameter | Guideline | Source |
| pH for Drain Disposal (for neutralized aqueous solutions) | Between 5.5 and 10.5 (with EHS permission) | [2] |
| Headroom in Waste Container | At least one inch to allow for expansion |
Experimental Workflow for Decontamination
The following diagram illustrates the workflow for the triple-rinse decontamination of an empty this compound container.
Caption: Workflow for triple-rinsing empty this compound containers.
Logical Relationship for Waste Disposal Decision
The following diagram outlines the decision-making process for handling different types of this compound waste.
Caption: Decision tree for segregating and disposing of this compound waste.
References
Personal protective equipment for handling Corylifol C
Essential Safety and Handling Guide for Corylifol C
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on available safety data for structurally related compounds and the known toxicological profile of its source, Psoralea corylifolia.
Chemical and Toxicological Profile
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C20H18O5 | [2][] |
| Molecular Weight | 338.4 g/mol | [] |
| Appearance | Yellow solid | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Known Biological Activity | Potent protein kinase inhibitor (e.g., EGFR, MEK, ERK) | [1][] |
| Toxicity of Source Plant | Can cause hepatotoxicity, nephrotoxicity, phototoxicity | [2][3] |
| Related Compound Hazards | Skin irritation, serious eye irritation, potential for allergic skin reaction. | [6] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. Based on the potential hazards, the following PPE is mandatory:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for tears or punctures before use.[7][8]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles must be worn to protect against dust particles and splashes.[7]
-
Skin and Body Protection : A lab coat or chemical-resistant coverall should be worn to prevent skin contact.[8] Ensure clothing provides full coverage.
-
Respiratory Protection : If handling the powder outside of a ventilated enclosure or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is necessary.
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Always handle solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a properly functioning eyewash station and safety shower in the immediate work area.
2. Weighing and Solution Preparation:
-
Step 1: Before handling, ensure all necessary PPE is donned correctly.
-
Step 2: Designate a specific area within the fume hood for handling this compound.
-
Step 3: Use a spatula to carefully transfer the desired amount of this compound powder to a tared weigh boat. Avoid creating dust.
-
Step 4: Transfer the weighed powder to an appropriate vessel for dissolution.
-
Step 5: Add the chosen solvent (e.g., DMSO, Ethanol) dropwise to the powder to wet it and prevent aerosolization before adding the full volume.
-
Step 6: Cap the vessel and mix by vortexing or sonicating until fully dissolved.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
-
Solid Waste : Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed waste bag.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant waste container.
-
Final Disposal : All waste containing this compound must be disposed of through an approved hazardous waste disposal facility. Do not dispose of down the drain.[6]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound, a common procedure in a laboratory setting.
Materials:
-
This compound (MW: 338.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 338.4 g/mol * 1000 mg/g = 3.384 mg
-
-
In a chemical fume hood, weigh out approximately 3.4 mg of this compound powder into a tared microcentrifuge tube.
-
Record the exact mass of the this compound.
-
Add the calculated volume of DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Volume (mL) = [Mass (mg) / 338.4 g/mol ] / 10 mmol/L * 1000 mL/L
-
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to maintain stability.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Inhibitory action of this compound on the EGFR signaling pathway.
References
- 1. This compound | CAS:775351-91-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
